VU590 dihydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O7.2ClH/c29-27(30)23-5-1-21(2-6-23)19-25-9-13-33-14-10-26(12-16-35-18-17-34-15-11-25)20-22-3-7-24(8-4-22)28(31)32;;/h1-8H,9-20H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYYSUBAHIUBNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN(CCOCCOCCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=C(C=C3)[N+](=O)[O-].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34Cl2N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90849485 | |
| Record name | 7,13-Bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90849485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313505-85-0 | |
| Record name | 7,13-Bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90849485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,13-Bis(4-nitrobenzyl)-1,4,10-trioxa-7,13-diazacyclopentadecane dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to VU590 Dihydrochloride: Targeting the Inward Rectifier Potassium Channel Kir1.1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of VU590 dihydrochloride (B599025), a potent inhibitor of the inward rectifier potassium (Kir) channel Kir1.1, also known as the renal outer medullary potassium channel (ROMK). This document details its primary target, mechanism of action, off-target effects, and the key experimental protocols used in its characterization.
Core Target and Mechanism of Action
VU590 dihydrochloride is a small-molecule inhibitor that primarily targets the Kir1.1 (ROMK) potassium channel.[1] It acts as an intracellular pore blocker, physically obstructing the ion conduction pathway of the channel.[2] This blockade is both voltage- and potassium-dependent, a characteristic feature of pore-blocking inhibitors.[2][3]
While potent against Kir1.1, this compound also exhibits moderate inhibitory activity against the Kir7.1 channel, which limits its utility as a selective probe for studying ROMK function in tissues where both channels are expressed, such as the kidney.[1][2] Notably, this compound has been shown to have no significant effect on other Kir channels, including Kir2.1 and Kir4.1.[3]
The binding site of VU590 within the Kir1.1 channel pore has been investigated through mutagenesis studies. These studies have identified asparagine 171 (N171) as a critical residue for high-affinity binding.[2] In contrast, the interaction with Kir7.1 involves different residues, specifically E149 and A150, highlighting the molecular basis for its differential affinity for these two channels.[2]
Quantitative Data Presentation
The inhibitory activity of this compound against various inward rectifier potassium channels is summarized in the table below. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the compound's potency.
| Target Channel | Common Name | IC50 Value | Reference |
| Kir1.1 | ROMK | 290 nM | [1][4] |
| Kir7.1 | - | 8 µM | [1][3] |
| Kir2.1 | - | No significant effect | [3] |
| Kir4.1 | - | No significant effect | [3] |
Experimental Protocols
The characterization of this compound has relied on two key experimental techniques: the thallium flux assay for high-throughput screening and patch-clamp electrophysiology for detailed functional analysis.
Thallium Flux Assay
This fluorescence-based assay is a high-throughput method used for the initial screening and identification of Kir channel modulators. It relies on the principle that thallium ions (Tl+) can permeate potassium channels and that their influx can be detected by a Tl+-sensitive fluorescent dye, such as FluoZin-2.
Protocol Outline:
-
Cell Culture: HEK-293 cells stably or transiently expressing the Kir channel of interest are seeded in 384-well microplates.
-
Dye Loading: The cells are loaded with a Tl+-sensitive fluorescent dye (e.g., FluoZin-2 AM).
-
Compound Incubation: The test compound, this compound in this case, is added to the wells at various concentrations and incubated.
-
Thallium Stimulation: A solution containing Tl+ is added to the wells to initiate ion flux through the open Kir channels.
-
Fluorescence Detection: The change in intracellular fluorescence is monitored over time using a fluorescence plate reader. A decrease in the rate of fluorescence increase in the presence of the compound indicates inhibition of the channel.
-
Data Analysis: The fluorescence data is used to calculate the percentage of inhibition and to determine the IC50 value of the compound.
Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is the gold standard for studying ion channel function, providing detailed information about channel activity and the mechanism of inhibition.
Protocol Outline:
-
Cell Preparation: Cells expressing the target Kir channel are cultured on coverslips.
-
Pipette Preparation: A glass micropipette with a tip diameter of approximately 1-2 µm is filled with an appropriate intracellular solution.
-
Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The membrane patch within the pipette tip is ruptured by applying a brief pulse of suction, allowing electrical access to the entire cell.
-
Voltage Clamp and Current Recording: The membrane potential is clamped at a specific voltage, and the resulting ionic current flowing through the channels is recorded. A series of voltage steps or ramps are applied to generate a current-voltage (I-V) relationship.
-
Compound Application: this compound is applied to the cell via the extracellular bath solution.
-
Data Acquisition and Analysis: The effect of the compound on the channel current is recorded and analyzed to determine the extent of inhibition, voltage dependence, and other pharmacological properties.
Mandatory Visualizations
The following diagrams illustrate the signaling pathway and experimental workflow related to this compound.
Caption: Mechanism of action of VU590 as a pore blocker of Kir channels.
Caption: Experimental workflow for Kir channel inhibitor discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule modulators of inward rectifier K+ channels: recent advances and future possibilities - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of VU590 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU590 dihydrochloride (B599025) is a significant pharmacological tool in the study of inward rectifier potassium (Kir) channels. Identified through a high-throughput screening campaign, this small molecule exhibits potent, sub-micromolar inhibition of the renal outer medullary potassium channel (Kir1.1 or ROMK) and moderate inhibition of Kir7.1.[1][2][3][4] Its discovery has paved the way for a deeper understanding of the physiological roles of these channels and has provided a scaffold for the development of more selective inhibitors. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and experimental protocols related to VU590 dihydrochloride, tailored for professionals in the field of drug discovery and development.
Discovery
VU590 was identified from a high-throughput screen of approximately 225,000 compounds from the NIH Molecular Libraries Small-Molecule Repository.[1] The primary screen was designed to find modulators of the Kir1.1 channel, a key regulator of sodium and potassium balance in the kidney.[5]
High-Throughput Screening (HTS)
The HTS assay utilized a fluorescence-based thallium (Tl+) flux methodology.[5] Thallium ions are permeable through potassium channels and can be detected by a fluorescent dye, providing a surrogate measure of channel activity. This robust assay format is amenable to large-scale automated screening.
Synthesis of this compound
The chemical name for VU590 is 7,13-Bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane. The synthesis involves the N-alkylation of the macrocyclic diamine, 1,4,10-trioxa-7,13-diazacyclopentadecane (B1345606), with two equivalents of 1-(chloromethyl)-4-nitrobenzene. The resulting free base is then treated with hydrochloric acid to yield the dihydrochloride salt.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,4,10-Trioxa-7,13-diazacyclopentadecane
-
1-(chloromethyl)-4-nitrobenzene
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (CH₃CN)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Hydrochloric acid (HCl) in diethyl ether or methanol (B129727)
-
Sodium sulfate (B86663) (Na₂SO₄) or Magnesium sulfate (MgSO₄)
Procedure:
-
N-Alkylation: In a round-bottom flask, dissolve 1,4,10-trioxa-7,13-diazacyclopentadecane (1 equivalent) and potassium carbonate (2.5 equivalents) in anhydrous acetonitrile. To this suspension, add a solution of 1-(chloromethyl)-4-nitrobenzene (2.2 equivalents) in acetonitrile dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the crude VU590 free base.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
Salt Formation: Dissolve the purified VU590 free base in a minimal amount of dichloromethane or methanol. Add a solution of hydrochloric acid (2.2 equivalents) in diethyl ether or methanol dropwise with stirring. The dihydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a solid.
Mechanism of Action
VU590 acts as an intracellular pore blocker of Kir1.1 and Kir7.1 channels.[2] The inhibition is both voltage- and K⁺-dependent, which is characteristic of open-channel blockers that bind within the ion conduction pathway.[1]
Molecular Determinants of Binding
Site-directed mutagenesis and molecular modeling studies have identified key amino acid residues responsible for the binding of VU590:
-
Kir1.1: Asparagine 171 (N171) in the pore-lining region is crucial for high-affinity block.[1][6]
-
Kir7.1: The binding site is also located in the pore, with contributions from residues such as Glutamate 149 (E149), Alanine 150 (A150), and Threonine 153 (T153).[1][6]
Quantitative Data
The inhibitory activity of VU590 and its analogs has been quantified using various electrophysiological and fluorescence-based assays.
| Compound | Kir1.1 IC₅₀ (nM) | Kir7.1 IC₅₀ (µM) | Notes |
| VU590 | 290[4] | 8[4] | Potent dual inhibitor. |
| VU591 | 240[6] | >100 | A selective inhibitor of Kir1.1 developed from a related scaffold. |
| BNBI | 8000[6] | >100 | A structurally related hit from the primary screen with lower potency. |
| VU573 Analog (9) | >100 | >100 | Loss of activity against both channels. |
| VU573 Analog (11) | >100 | >100 | Loss of activity against Kir7.1. |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing the electrophysiological effects of ion channel modulators.
Cell Culture and Transfection:
-
Culture human embryonic kidney (HEK-293) cells or other suitable cell lines in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Transiently transfect the cells with plasmids encoding the desired Kir channel subunits (e.g., Kir1.1 or Kir7.1) using a suitable transfection reagent. A green fluorescent protein (GFP) marker can be co-transfected for easy identification of transfected cells.
-
Plate the transfected cells onto glass coverslips 24-48 hours before recording.
Electrophysiological Recording:
-
Solutions:
-
External (Bath) Solution (in mM): 140 KCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES (pH adjusted to 7.4 with KOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with KOH).
-
-
Pipettes: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Obtain a gigaohm seal between the pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Apply voltage ramps or steps to elicit Kir channel currents. A typical voltage protocol is a ramp from -120 mV to +60 mV.
-
Record baseline currents and then perfuse the bath with a solution containing this compound at various concentrations to determine the dose-dependent inhibition.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of VU590 as an intracellular pore blocker of Kir channels.
Experimental Workflow for Discovery and Characterization
Caption: Workflow for the discovery and development of VU590.
Logical Relationship of VU590's Targets and Effects
Caption: Targets and physiological relevance of VU590 inhibition.
References
- 1. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Discovery, Characterization, and Structure–Activity Relationships of an Inhibitor of Inward Rectifier Potassium (Kir) Channels with Preference for Kir2.3, Kir3.X, and Kir7.1 [frontiersin.org]
- 6. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
VU590 Dihydrochloride: An In-Depth Technical Guide to a Potent Kir1.1 Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU590 dihydrochloride (B599025) is a potent and moderately selective small-molecule inhibitor of the inwardly rectifying potassium (Kir) channel Kir1.1, also known as the renal outer medullary potassium channel (ROMK).[1] As a critical component in renal potassium secretion and salt reabsorption, Kir1.1 is a compelling target for the development of novel diuretics. This technical guide provides a comprehensive overview of VU590 dihydrochloride, including its mechanism of action, selectivity, and detailed protocols for its characterization. This document is intended to serve as a valuable resource for researchers investigating Kir channel function and those involved in the discovery and development of new therapeutic agents targeting ion channels.
Introduction to Kir1.1 and the Therapeutic Potential of its Inhibition
The Kir1.1 (ROMK) channel, encoded by the KCNJ1 gene, is predominantly expressed in the apical membrane of epithelial cells in the thick ascending limb of Henle's loop and the collecting duct of the kidney. In these locations, it plays a pivotal role in potassium homeostasis. In the thick ascending limb, Kir1.1 facilitates K+ recycling, which is essential for the function of the Na-K-2Cl cotransporter. In the collecting duct, it is the primary channel for potassium secretion.
Genetic studies in humans have shown that loss-of-function mutations in the KCNJ1 gene lead to Bartter syndrome, a salt-wasting disorder characterized by low blood pressure. This provides strong evidence that inhibiting Kir1.1 could be an effective strategy for inducing diuresis and natriuresis, making it an attractive target for the treatment of hypertension.
This compound: A Profile
This compound emerged from high-throughput screening as a potent blocker of the Kir1.1 channel.[1] Its discovery has provided a valuable chemical tool for studying the physiology and pharmacology of Kir1.1 and related channels.
Chemical Properties
| Property | Value |
| IUPAC Name | 7,13-bis(4-nitrobenzyl)-1,4,10-trioxa-7,13-diazacyclopentadecane;dihydrochloride |
| Molecular Formula | C₂₄H₃₂N₄O₇ · 2HCl |
| Molecular Weight | 561.46 g/mol |
| CAS Number | 1783987-83-6 |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Quantitative Data: Potency and Selectivity
This compound exhibits sub-micromolar potency for Kir1.1. Its selectivity has been profiled against other members of the Kir channel family.
| Target | IC₅₀ | Reference |
| Kir1.1 (ROMK) | 290 nM | [1] |
| Kir7.1 | 8 µM | [1] |
| Kir2.1 | No significant effect | [2] |
| Kir4.1 | No significant effect | [2] |
Mechanism of Action
VU590 acts as an intracellular pore blocker of the Kir1.1 channel.[2] Its binding is voltage- and K⁺-dependent, which is characteristic of open-channel blockers that access their binding site from the intracellular side of the membrane. The interaction of VU590 with the channel is critically dependent on the asparagine residue at position 171 (N171) within the pore-lining region of Kir1.1.
Experimental Protocols
Detailed and robust experimental protocols are crucial for the accurate characterization of ion channel modulators. The following sections provide step-by-step methodologies for key assays used to evaluate this compound.
Thallium Flux Assay
This high-throughput assay measures the influx of thallium (Tl⁺), a surrogate for K⁺, through Kir1.1 channels expressed in a stable cell line.
Objective: To determine the potency of VU590 in inhibiting Kir1.1 channel activity.
Materials:
-
HEK-293 cells stably expressing Kir1.1
-
384-well black-walled, clear-bottom plates
-
FluoZin-2, AM (or other suitable Tl⁺-sensitive dye)
-
Pluronic F-127
-
Assay Buffer (HBSS with 20 mM HEPES, pH 7.3)
-
Stimulus Buffer (Assay Buffer containing Tl₂SO₄)
-
This compound stock solution (in DMSO)
-
Automated liquid handler and a fluorescence plate reader
Procedure:
-
Cell Plating: Seed HEK-293-Kir1.1 cells into 384-well plates at a density of 20,000-30,000 cells per well and incubate overnight.
-
Dye Loading:
-
Prepare a dye loading solution containing FluoZin-2 AM and Pluronic F-127 in Assay Buffer.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at room temperature for 60-90 minutes in the dark.
-
-
Compound Addition:
-
Wash the cells with Assay Buffer to remove excess dye.
-
Prepare serial dilutions of VU590 in Assay Buffer.
-
Add the VU590 dilutions to the appropriate wells and incubate for 20-30 minutes at room temperature. Include vehicle controls (DMSO).
-
-
Thallium Flux Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Use the plate reader's injection system to add the Thallium Stimulus Buffer to all wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the rate of thallium influx, typically by determining the initial slope of the fluorescence increase.
-
Normalize the data to the vehicle control.
-
Plot the normalized influx rate against the VU590 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ionic currents flowing through Kir1.1 channels and allows for a detailed characterization of the blocker's mechanism of action.
Objective: To confirm the inhibitory effect of VU590 on Kir1.1 currents and to investigate its voltage- and time-dependence.
Materials:
-
HEK-293 cells transiently or stably expressing Kir1.1
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES (pH 7.4 with NaOH)
-
Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH)
-
This compound stock solution (in DMSO)
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy.
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
-
Voltage Protocol and Data Acquisition:
-
Apply a series of voltage steps or ramps to elicit Kir1.1 currents. A typical protocol involves stepping from the holding potential to various test potentials (e.g., from -120 mV to +60 mV).
-
Record the resulting currents in the absence (control) and presence of different concentrations of VU590 applied via the perfusion system.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., at the end of a hyperpolarizing step).
-
Subtract the leak current.
-
Calculate the percentage of current inhibition by VU590 at each concentration.
-
Construct a concentration-response curve and determine the IC₅₀.
-
Analyze the voltage-dependence of the block by comparing the inhibition at different membrane potentials.
-
Signaling Pathways and Experimental Workflows
Understanding the cellular context of Kir1.1 function and the workflow for identifying its modulators is essential for drug discovery efforts.
Regulation of Kir1.1 Channel Activity
The activity of Kir1.1 is tightly regulated by a variety of signaling pathways, ensuring that renal potassium handling is appropriately coupled to physiological demands. Key regulatory mechanisms include phosphorylation by protein kinases such as PKA and PKC, as well as interactions with other proteins and signaling molecules.
Experimental Workflow for Kir1.1 Inhibitor Discovery
The discovery and characterization of novel Kir1.1 inhibitors typically follows a multi-stage process, beginning with high-throughput screening and progressing through more detailed electrophysiological and selectivity assays.
In Vivo Considerations
While VU590 is a potent and valuable in vitro tool, it has been reported to be a poor probe for in vivo studies of renal function.[1] This is likely due to pharmacokinetic properties such as metabolic instability or high plasma protein binding, which can limit its exposure at the target site in the kidney. Therefore, while Kir1.1 inhibition is expected to produce diuretic and natriuretic effects, these have not been robustly demonstrated with VU590 itself in animal models. The development of more metabolically stable and bioavailable Kir1.1 inhibitors is an active area of research to translate the therapeutic potential of this target into clinical candidates.
Conclusion
This compound is a foundational tool compound in the study of Kir1.1 channels. Its high potency and well-characterized mechanism of action make it an excellent in vitro probe for elucidating the physiological roles of Kir1.1 and for validating screening assays. The detailed experimental protocols provided in this guide are intended to facilitate further research in this area. While VU590's utility in vivo is limited, it has paved the way for the development of second-generation Kir1.1 inhibitors with improved drug-like properties, bringing the promise of a new class of diuretics closer to reality.
References
The Off-Target Effects of VU590 on Inwardly Rectifying Potassium (Kir) Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
VU590, initially identified as a potent and selective inhibitor of the renal outer medullary potassium channel Kir1.1 (ROMK), has become a valuable pharmacological tool. However, a comprehensive understanding of its off-target effects is crucial for the accurate interpretation of experimental results and for guiding further drug development. This technical guide provides an in-depth analysis of the off-target interactions of VU590 with various members of the Kir channel family, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts.
Quantitative Analysis of VU590's Interaction with Kir Channels
VU590 exhibits a distinct selectivity profile within the Kir channel family. While it potently inhibits Kir1.1, it also demonstrates significant activity against Kir7.1 at higher concentrations. In contrast, its effects on other Kir channels, such as Kir2.1 and Kir4.1, are negligible at typical screening concentrations. The following table summarizes the quantitative data on the inhibitory effects of VU590 on various Kir channels.
| Kir Channel Subunit | IC50 Value (µM) | Species | Expression System | Assay Method | Reference |
| Kir1.1 (ROMK) | ~0.2 - 0.29 | Not Specified | HEK-293 cells | Thallium Flux Assay, Whole-cell Patch Clamp | [1][2][3][4] |
| Kir7.1 | ~8 | Not Specified | HEK-293 cells | Thallium Flux Assay, Whole-cell Patch Clamp | [1][2][4][5][6] |
| Kir2.1 | No apparent effect at 10 µM | Not Specified | HEK-293 cells | Whole-cell Patch Clamp | [1][3][4] |
| Kir4.1 | No apparent effect at 10 µM | Not Specified | HEK-293 cells | Whole-cell Patch Clamp | [1][3][4] |
Experimental Protocols
The characterization of VU590's effects on Kir channels has been primarily achieved through two key experimental techniques: thallium flux assays for high-throughput screening and patch-clamp electrophysiology for detailed functional analysis.
High-Throughput Thallium Flux Assay
This fluorescence-based assay allows for the rapid screening of compounds that modulate Kir channel activity. The principle lies in the fact that thallium ions (Tl+) can permeate Kir channels and can be detected by a Tl+-sensitive fluorescent dye.
Experimental Workflow:
References
- 1. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-molecule modulators of inward rectifier K+ channels: recent advances and future possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to VU590 Dihydrochloride: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU590 dihydrochloride (B599025) is a synthetic small molecule that has garnered significant interest within the scientific community for its potent and moderately selective inhibition of the inwardly rectifying potassium (Kir) channels, Kir1.1 (also known as the renal outer medullary potassium channel, ROMK) and Kir7.1. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of VU590 dihydrochloride. Detailed experimental protocols for its characterization, specifically whole-cell patch-clamp electrophysiology, are provided. Furthermore, this guide elucidates the key signaling pathways in which its target channels, Kir1.1 and Kir7.1, are involved, offering context for its mechanism of action and potential therapeutic applications.
Chemical Structure and Physicochemical Properties
This compound is chemically known as 7,13-Bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane dihydrochloride[1][2]. Its structure is characterized by a central 15-membered diazacrown ether ring functionalized with two 4-nitrobenzyl groups. The dihydrochloride salt form enhances its solubility for experimental use.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | References |
| IUPAC Name | 7,13-bis(4-nitrobenzyl)-1,4,10-trioxa-7,13-diazacyclopentadecane, dihydrochloride | [3] |
| Synonyms | VU590 2HCl, ML111 | [1][3] |
| Molecular Formula | C₂₄H₃₂N₄O₇·2HCl | [1][2] |
| Molecular Weight | 561.46 g/mol | [1][2] |
| CAS Number | 1783987-83-6 | [1][2] |
| Purity | ≥97% (HPLC) | [1][2] |
| Appearance | Solid powder | [4] |
| Solubility | Soluble to 100 mM in DMSO | [2][5] |
| Storage | Store at -20°C | [1][2] |
| InChI Key | FRYYSUBAHIUBNJ-UHFFFAOYSA-N | [1][3] |
| SMILES | O=--INVALID-LINK--=O)C=C3)CCOCCOCC2">N+[O-].Cl.Cl | [1] |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of the Kir1.1 (ROMK) potassium channel with a reported IC₅₀ of approximately 290-294 nM[1][6][7]. It also inhibits the Kir7.1 channel, albeit with a lower potency, exhibiting an IC₅₀ of around 8 μM[6][7][8]. Notably, this compound shows no significant effect on Kir2.1 or Kir4.1 channels, indicating a degree of selectivity within the Kir channel family[1][2].
The mechanism of action of VU590 is as an intracellular pore blocker of the Kir1.1 channel[1][2]. Studies have indicated that the binding of VU590 is both voltage- and K⁺-dependent, which is characteristic of pore-blocking inhibitors[9][10]. Mutagenesis studies have identified asparagine 171 (N171) as a key residue within the pore of Kir1.1 that is essential for high-affinity block by VU590[9].
Table 2: Inhibitory Activity of this compound
| Target | IC₅₀ | References |
| Kir1.1 (ROMK) | ~290 nM | [6][7][8] |
| Kir7.1 | ~8 µM | [6][7][8] |
| Kir2.1 | No significant effect | [1][2] |
| Kir4.1 | No significant effect | [1][2] |
Experimental Protocols
The following is a detailed methodology for assessing the inhibitory activity of this compound on Kir1.1 and Kir7.1 channels using whole-cell patch-clamp electrophysiology, based on established research protocols[6].
Cell Culture and Transfection
-
HEK-293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
For electrophysiological recordings, cells are transiently transfected with expression vectors encoding the desired Kir channel (e.g., Kir1.1 or Kir7.1) using a suitable transfection reagent. A co-transfection with a fluorescent marker like EGFP can be used to identify successfully transfected cells.
-
After transfection, cells are dissociated using a gentle enzyme solution (e.g., 0.25% trypsin/1 mM EDTA), plated onto poly-L-lysine-coated glass coverslips, and allowed to recover for at least 1 hour before experimentation[6].
Whole-Cell Patch-Clamp Electrophysiology
-
Solutions:
-
Standard Bath Solution (Extracellular): 135 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 5 mM glucose, and 10 mM HEPES. The pH is adjusted to 7.4 with NaOH[6].
-
Pipette Solution (Intracellular): Specific composition can vary, but a typical K⁺-based solution would contain (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, and 2 Mg-ATP. The pH is adjusted to 7.2 with KOH.
-
-
Recording Setup:
-
Coverslips with transfected cells are placed in a recording chamber on the stage of an inverted microscope.
-
Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.
-
Macroscopic currents are recorded using a patch-clamp amplifier (e.g., Axopatch 200B) under voltage-clamp conditions[6].
-
-
Data Acquisition:
-
A gigaohm seal ( >1 GΩ) is formed between the patch pipette and the cell membrane.
-
The cell membrane is then ruptured by applying gentle suction to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential of -75 mV[6].
-
A voltage protocol is applied, for instance, stepping to -120 mV for 200 milliseconds before ramping to 120 mV at a rate of 1.2 mV/ms, repeated every 5 seconds[6].
-
Data is acquired at a sampling frequency of 5 kHz and filtered at 1 kHz[6].
-
-
Pharmacology:
-
This compound is prepared as a stock solution in DMSO and then diluted to the final desired concentrations in the extracellular bath solution.
-
Control recordings of channel activity are established before the application of VU590.
-
The compound is then perfused into the recording chamber, and the effect on the channel currents is recorded until a steady-state block is achieved.
-
The percentage of inhibition is calculated by comparing the current amplitude in the presence and absence of VU590. Dose-response curves can be generated to determine the IC₅₀ value.
-
Signaling Pathways and Logical Relationships
This compound's inhibitory action on Kir1.1 and Kir7.1 provides a tool to probe the physiological roles of these channels and the signaling pathways that regulate them.
Regulation of Kir1.1 (ROMK) Signaling
Kir1.1 plays a crucial role in potassium recycling in the thick ascending limb and potassium secretion in the collecting duct of the kidney. Its activity is tightly regulated by various signaling pathways to maintain electrolyte homeostasis.
Figure 1: Simplified signaling pathways regulating Kir1.1 (ROMK) activity.
This diagram illustrates that the activity of the Kir1.1 channel is modulated by several kinases. Serum and glucocorticoid-inducible kinase 1 (SGK1) and Protein Kinase A (PKA) can lead to the phosphorylation of Kir1.1, which in turn increases its activity. Conversely, With-No-Lysine (WNK) kinases can promote the clathrin-dependent endocytosis of the channel, reducing its presence on the cell surface. Additionally, low dietary potassium intake can stimulate Src-family protein tyrosine kinases (PTKs), leading to tyrosine phosphorylation and subsequent inhibition of Kir1.1 activity. This compound directly inhibits the channel by blocking its pore.
Kir7.1 Functional Relationship
Kir7.1 is crucial for maintaining ion and fluid homeostasis in various epithelial tissues, including the retinal pigment epithelium and the choroid plexus. It works in concert with other ion transporters to regulate potassium levels.
Figure 2: Functional role of Kir7.1 in ion homeostasis.
This diagram shows the interplay between the Na⁺/K⁺ ATPase and the Kir7.1 channel in maintaining cellular potassium homeostasis. The Na⁺/K⁺ ATPase actively transports potassium into the cell, and Kir7.1 provides a pathway for potassium efflux, a process essential for functions like regulating subretinal potassium levels in the eye. Progesterone has been shown to potentiate Kir7.1 activity. This compound serves as an inhibitor of this channel.
Conclusion
This compound is a valuable pharmacological tool for the study of Kir1.1 and Kir7.1 potassium channels. Its well-characterized chemical properties and biological activity, coupled with established experimental protocols for its use, make it a cornerstone for research into the physiological and pathophysiological roles of these important ion channels. The signaling and functional diagrams provided herein offer a framework for understanding the context in which this compound exerts its effects, paving the way for further discoveries in renal physiology, neuroscience, and beyond.
References
- 1. Regulation of ROMK (Kir1.1) channels: new mechanisms and aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. medkoo.com [medkoo.com]
- 5. VU 590 dihydrochloride_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 6. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Focus on Kir7.1: physiology and channelopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation and function of potassium channels in aldosterone-sensitive distal nephron - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Intracellular Pore Blocking Mechanism of VU590
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the intracellular pore-blocking activity of VU590, a small molecule inhibitor of the inward rectifier potassium (Kir) channels, Kir1.1 (ROMK) and Kir7.1. This document details the binding site, the influence of specific amino acid residues on inhibitor affinity, and the experimental methodologies used to elucidate these interactions.
Introduction to VU590 and its Targets
VU590 was one of the first publicly disclosed small-molecule inhibitors of the Kir1.1 channel, an important regulator of salt reabsorption in the kidney and a potential diuretic target.[1][2] It also demonstrates inhibitory activity against Kir7.1, a channel involved in various physiological processes, including uterine contractility and energy homeostasis.[2][3][4] VU590 exhibits voltage- and potassium-dependent block, characteristic of a pore blocker that accesses its binding site from the intracellular side of the membrane.[1][2][5]
Quantitative Analysis of VU590 Inhibition
The inhibitory potency of VU590 varies between different Kir channels and is significantly affected by mutations in the channel's pore-lining residues. The following tables summarize the key quantitative data from structure-activity relationship studies.
| Channel | IC50 (μM) | Notes |
| Wild-Type Kir1.1 | ~0.2 - 0.29 | Potent inhibition.[1][2][3][6] |
| Wild-Type Kir7.1 | ~6 - 8 | Moderate inhibition.[1][2][3][6] |
| Kir2.1 | No significant effect | Demonstrates selectivity over Kir2.1.[1] |
| Kir4.1 | No significant effect | Demonstrates selectivity over Kir4.1.[1] |
Table 1: Inhibitory Potency (IC50) of VU590 on Wild-Type Kir Channels.
| Kir1.1 Mutant | IC50 (μM) | Fold Change vs. WT | Notes |
| N171D | >75-fold increase | >75x | Mutation to a negatively charged residue dramatically reduces sensitivity.[4] |
| N171E | >70-fold increase | >70x | Similar to N171D, highlighting the importance of a neutral residue at this position for high-affinity block.[1] |
| N171Q | 0.7 | ~3.5x | A more conservative mutation that still reduces sensitivity, indicating the specific nature of the interaction with asparagine.[4] |
Table 2: Effect of Mutations in the Kir1.1 Pore on VU590 Inhibition.
| Kir7.1 Mutant | IC50 (μM) | Fold Change vs. WT | Notes |
| E149Q | Dramatic loss of sensitivity | >>1x | Mutation of the negatively charged glutamate (B1630785) to a neutral residue significantly reduces VU590 block, in contrast to Kir1.1.[1] |
| T153C | 6-fold decrease | 0.17x | This mutation, which reduces the polarity at this position, significantly enhances VU590 sensitivity, suggesting T153 acts as a barrier.[4] |
Table 3: Effect of Mutations in the Kir7.1 Pore on VU590 Inhibition.
Molecular Mechanism of Intracellular Pore Block
VU590 acts as an intracellular pore blocker, meaning it must first cross the cell membrane to access its binding site located within the ion conduction pathway of the Kir channel. The key determinants of its blocking mechanism are:
-
Voltage-Dependent Block: The inhibitory effect of VU590 is enhanced at more depolarized membrane potentials, which drives the positively charged blocker into the channel pore from the cytoplasm. This is a hallmark of open-channel blockers that bind within the transmembrane electric field.[1][2]
-
Potassium-Dependent Block: The block by VU590 is influenced by the concentration of potassium ions. This suggests a competitive interaction within the pore, where K+ ions can "knock off" the blocker at high intracellular concentrations when flowing in the outward direction.
-
Differential Binding Modes in Kir1.1 and Kir7.1: Despite targeting the same general region of the pore, VU590 interacts with Kir1.1 and Kir7.1 through distinct molecular determinants.[1]
The Kir1.1 Binding Site
In Kir1.1, the asparagine residue at position 171 (N171), known as the "rectification controller," is a critical determinant of high-affinity block by VU590.[1][5] Mutating this residue to a negatively charged amino acid, such as aspartate (N171D) or glutamate (N171E), drastically reduces the inhibitory potency of VU590.[1][4] This indicates that the neutral, polar side chain of asparagine is crucial for the interaction.
The Kir7.1 Binding Site
In contrast to Kir1.1, the equivalent position in Kir7.1 is a negatively charged glutamate (E149).[1] Surprisingly, mutating this residue to a neutral glutamine (E149Q) leads to a significant loss of VU590 sensitivity, suggesting that the negative charge at this position is favorable for VU590 binding in Kir7.1.[1] Further studies have identified that another residue, threonine 153 (T153), acts as a "polar barrier" that hinders the access of lower-affinity ligands like VU590 to a deeper binding site involving E149 and the adjacent alanine (B10760859) 150 (A150).[1][4][5]
Experimental Protocols
The elucidation of VU590's mechanism of action has relied on a combination of molecular biology, electrophysiology, and computational modeling.
Site-Directed Mutagenesis
This technique is used to introduce specific point mutations into the cDNA of the Kir channel to investigate the role of individual amino acid residues in VU590 binding.
Methodology:
-
Primer Design: Design mutagenic primers containing the desired nucleotide change.
-
PCR Amplification: Use a high-fidelity DNA polymerase to amplify the entire plasmid containing the wild-type Kir channel cDNA with the mutagenic primers.
-
Template Digestion: Digest the parental, non-mutated DNA template using the DpnI restriction enzyme, which specifically targets methylated DNA.
-
Transformation: Transform the mutated plasmids into competent E. coli for amplification.
-
Sequence Verification: Isolate the plasmid DNA and verify the desired mutation by DNA sequencing.
Whole-Cell Patch-Clamp Electrophysiology
This is the primary technique used to measure the ion flow through Kir channels and to quantify the inhibitory effect of VU590.
Cell Preparation and Transfection:
-
Cell Culture: Human Embryonic Kidney 293 (HEK-293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C in a 5% CO2 incubator.[7]
-
Transfection: Cells are transiently transfected with the cDNA encoding the wild-type or mutant Kir channel, along with a fluorescent reporter gene (e.g., GFP) to identify transfected cells. Transfection is typically performed 24-48 hours before the experiment.[7]
Recording Solutions:
-
Intracellular (Pipette) Solution (in mM): 130 K-Aspartate, 10 NaCl, 5 EGTA-KOH, 2 MgCl2, 2 CaCl2, 10 HEPES-KOH, 2 ATP (Na-salt), 0.1 GTP, 5 creatine (B1669601) phosphate; pH adjusted to 7.2 with KOH.
-
Extracellular (Bath) Solution (in mM): 141 NaCl, 4.7 KCl, 1.8 CaCl2, 1.2 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.[7]
Voltage-Clamp Protocol:
-
Establish a whole-cell recording configuration.
-
Hold the cell at a holding potential of -80 mV.[7]
-
Apply a series of voltage steps or ramps to elicit Kir channel currents. A typical protocol to assess VU590 block involves stepping to a hyperpolarizing potential (e.g., -120 mV) to measure the inward current.
-
Perfuse the cell with the extracellular solution containing various concentrations of VU590.
-
Measure the steady-state block at each concentration to construct a concentration-response curve and determine the IC50 value.
Molecular Modeling and Docking
Computational methods are employed to predict the binding pose of VU590 within the pore of the Kir channel and to rationalize the experimental mutagenesis data.
Methodology:
-
Homology Modeling: Generate a three-dimensional model of the Kir1.1 or Kir7.1 channel based on the crystal structure of a related Kir channel (e.g., Kir2.2).[2]
-
Ligand Preparation: Generate a 3D structure of VU590 and perform a conformational search to identify low-energy conformations.[2]
-
Molecular Docking: Use docking software (e.g., RosettaScripts, MOE) to predict the binding pose of VU590 within the intracellular pore of the channel model.[2] The docking protocol typically involves placing the ligand in the putative binding site and then using scoring functions to evaluate the energetic favorability of different poses.
-
Analysis: Analyze the predicted binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between VU590 and specific amino acid residues of the channel.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Differential binding mechanism of VU590 in Kir1.1 and Kir7.1.
Experimental Workflow
Caption: Workflow for investigating the VU590 blocking mechanism.
Conclusion
The intracellular pore-blocking mechanism of VU590 on Kir channels is a complex process governed by specific amino acid residues within the ion conduction pathway. While VU590 targets a homologous region in both Kir1.1 and Kir7.1, the molecular interactions are distinct, leading to a significant difference in inhibitory potency. The detailed experimental approaches outlined in this guide have been instrumental in dissecting these mechanisms and provide a framework for the continued development of more potent and selective Kir channel modulators for therapeutic applications.
References
- 1. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plight of the pore polar bar(rier) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Transfection Strategy for Expression and Electrophysiological Recording of Recombinant Voltage-Gated Ion Channels in HEK-293T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Regulation of Kv4.2 A-Type Potassium Channels in HEK-293 Cells by Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of VU590 Dihydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU590 dihydrochloride (B599025) is a small molecule that has been identified as a potent and moderately selective inhibitor of the inwardly rectifying potassium (Kir) channel Kir1.1, also known as the renal outer medullary potassium channel (ROMK).[1] Kir1.1 plays a crucial role in potassium homeostasis and sodium reabsorption in the kidney, making it a potential therapeutic target for diuretic agents. This technical guide provides a comprehensive overview of the pharmacological profile of VU590 dihydrochloride, including its mechanism of action, selectivity, and the experimental methodologies used for its characterization.
Core Pharmacological Properties
This compound acts as a pore blocker of the Kir1.1 channel, with its binding site located within the intracellular pore of the channel.[2][3] The inhibitory effect is both voltage- and potassium-dependent, a characteristic feature of open-channel blockers.[3][4] The primary determinant of high-affinity binding of VU590 to Kir1.1 is the asparagine residue at position 171 (N171) within the channel's pore.[4]
Quantitative Pharmacological Data
The inhibitory potency and selectivity of this compound have been characterized using various electrophysiological and ion flux assays. The following tables summarize the key quantitative data.
| Target | Assay Type | Species | Cell Line | IC50 | Reference(s) |
| Kir1.1 (ROMK) | Thallium Flux Assay | Human | HEK293 | 290 nM | [1] |
| Kir1.1 (ROMK) | Electrophysiology | Human | HEK293 | 204 nM (95% CI: 175–239 nM) | [4] |
| Kir7.1 | Thallium Flux Assay | Human | HEK293 | 8 µM | [1] |
| Kir7.1 | Electrophysiology | Human | HEK293 | ~8 µM | [4] |
Table 1: Inhibitory Potency (IC50) of this compound
| Off-Target | Assay Type | Species | Cell Line | Result at 10 µM VU590 | Reference(s) |
| Kir2.1 | Electrophysiology | Human | HEK293 | No significant effect | [2] |
| Kir4.1 | Electrophysiology | Human | HEK293 | No significant effect | [2] |
Table 2: Selectivity Profile of this compound
Signaling Pathway and Mechanism of Action
In the kidney, Kir1.1 (ROMK) is a key component of the potassium secretion and recycling pathway in the thick ascending limb and the collecting duct. Its activity is crucial for the function of the Na-K-2Cl cotransporter (NKCC2), which is essential for salt reabsorption. By blocking Kir1.1, this compound disrupts this process, leading to a diuretic effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early-Stage Research Involving VU590 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU590 dihydrochloride (B599025) is a small molecule inhibitor of the inward-rectifier potassium (Kir) channels. Specifically, it is a potent and moderately selective inhibitor of the renal outer medullary potassium channel (ROMK), also known as Kir1.1, and a less potent inhibitor of Kir7.1.[1] This technical guide provides a comprehensive overview of the core aspects of early-stage research involving VU590 dihydrochloride, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of relevant pathways and workflows.
Mechanism of Action
This compound acts as a pore blocker of the Kir1.1 and Kir7.1 channels.[2] Its binding site is located within the ion conduction pathway of the channel. The inhibition of both Kir1.1 and Kir7.1 by VU590 is voltage- and potassium-dependent, further supporting its classification as a pore blocker.[3] Notably, this compound shows selectivity for Kir1.1 and Kir7.1 over other Kir channels, such as Kir2.1 and Kir4.1, on which it has no significant effect.[4]
Data Presentation
The inhibitory activity of this compound on Kir1.1 and Kir7.1 channels has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values.
| Target Channel | IC50 Value | Reference |
| Kir1.1 (ROMK) | 290 nM | [1] |
| Kir7.1 | 8 µM | [1][5] |
Signaling Pathway
The primary signaling pathway affected by this compound is the regulation of potassium ion flux across the cell membrane mediated by Kir1.1 and Kir7.1 channels. By blocking these channels, VU590 disrupts the normal physiological processes that are dependent on their function.
Experimental Protocols
The primary technique for characterizing the effects of this compound on Kir channels is whole-cell patch-clamp electrophysiology.
Experimental Workflow: Whole-Cell Patch-Clamp
Detailed Methodology: Whole-Cell Patch-Clamp Recording
This protocol is adapted from standard procedures for recording Kir channel currents.
1. Cell Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.
-
Transfect cells with plasmids encoding the desired Kir channel (e.g., Kir1.1 or Kir7.1) and a fluorescent marker (e.g., GFP) for identification of transfected cells.
-
Plate cells on glass coverslips 24-48 hours before recording.
2. Solutions:
-
External (Bath) Solution (in mM): 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with KOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 MgATP. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and dilute to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should be kept below 0.1% to avoid non-specific effects.
3. Electrophysiological Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Place a coverslip with transfected cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Identify transfected cells using fluorescence microscopy.
-
Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell recording configuration.
-
Clamp the membrane potential at a holding potential of -80 mV.
-
Apply a voltage-clamp protocol to elicit Kir channel currents. A typical protocol involves a series of voltage steps from -150 mV to +50 mV in 20 mV increments.
-
Record baseline currents in the absence of the inhibitor.
-
Perfuse the recording chamber with external solutions containing increasing concentrations of this compound to determine the dose-dependent inhibition.
-
At the end of each experiment, apply a saturating concentration of a non-specific channel blocker, such as 2 mM BaCl2, to determine the leak current.
4. Data Analysis:
-
Measure the steady-state current amplitude at a specific voltage (e.g., -120 mV) for each concentration of this compound.
-
Subtract the leak current from the measured currents.
-
Normalize the inhibited currents to the baseline current.
-
Plot the normalized current as a function of the this compound concentration to generate a dose-response curve.
-
Fit the dose-response curve with the Hill equation to determine the IC50 value.
Logical Relationship: Dose-Response Analysis
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathological roles of Kir1.1 and Kir7.1 channels. This guide provides the foundational knowledge and experimental framework for researchers to effectively utilize this compound in their early-stage investigations. Adherence to detailed and standardized protocols is crucial for obtaining reproducible and reliable data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: VU590 Dihydrochloride for In Vitro Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inwardly rectifying potassium (Kir) channels are crucial regulators of membrane potential and potassium homeostasis in a multitude of cell types.[1] The Kir1.1 (ROMK) channel, in particular, is a key player in potassium secretion in the kidney, making it a significant target for novel diuretic therapies.[1] VU590 dihydrochloride (B599025) is a potent and valuable small-molecule inhibitor developed for the study of Kir channels.[1] It was the first publicly disclosed submicromolar inhibitor of Kir1.1 and also demonstrates activity against Kir7.1.[1] This document provides detailed application notes and protocols for the use of VU590 dihydrochloride in in vitro electrophysiology experiments, primarily focusing on whole-cell patch-clamp techniques.
Chemical and Physical Properties
Proper handling and storage of this compound are essential for maintaining its stability and activity. Key properties are summarized below.
| Property | Value | Source(s) |
| Chemical Name | 7,13-Bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane dihydrochloride | [2] |
| Molecular Formula | C₂₄H₃₂N₄O₇·2HCl | [2] |
| Molecular Weight | 561.46 g/mol | [2][3][4] |
| CAS Number | 1783987-83-6 | [2] |
| Appearance | Solid powder | [3] |
| Purity | ≥97% | [2] |
| Solubility | Soluble in DMSO (e.g., up to 50-100 mM) | [3][5] |
| Storage Conditions | Store at -20°C for long-term use. Stock solutions in DMSO should be stored at -20°C or -80°C and used within 1-6 months. | [2][3][5] |
Mechanism of Action
VU590 acts as a pore blocker for Kir1.1 and Kir7.1 channels.[2][6] Electrophysiological studies have demonstrated that its blocking action is both voltage- and potassium-dependent.[1][7] This evidence strongly suggests that VU590 accesses its binding site from the intracellular side of the membrane, physically occluding the channel's ion conduction pathway.[6][8] The onset of inhibition can be slow, requiring up to two minutes for a full block, which is consistent with the compound needing to cross the cell membrane to reach its intracellular target site.[8]
Figure 1. Intracellular pore block mechanism of VU590.
Pharmacological Profile
VU590 exhibits submicromolar potency for Kir1.1 and is moderately selective over Kir7.1. It shows no significant activity against other related Kir channels like Kir2.1 and Kir4.1 at concentrations up to 10 µM.[1][8]
| Target Channel | IC₅₀ Value | Notes | Source(s) |
| Kir1.1 (ROMK) | ~0.2 - 0.3 µM | Potent inhibitor | [1][2][8][9] |
| Kir7.1 | ~8 µM | Moderate inhibitor | [1][5][6][9] |
| Kir2.1 | No effect | Selective against this channel | [1][2] |
| Kir4.1 | No effect | Selective against this channel | [1][2] |
Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the use of VU590 to investigate Kir channel currents in a heterologous expression system (e.g., HEK-293 cells) using the whole-cell voltage-clamp configuration.
Objective: To measure the dose-dependent inhibition of Kir1.1 or Kir7.1 channels by this compound.
Materials and Reagents
-
Cells: HEK-293 cells transiently or stably transfected with the Kir channel of interest.
-
This compound: Prepare a high-concentration stock solution (e.g., 50 mM) in DMSO.
-
Solutions and Buffers:
| Solution Type | Component | Concentration (mM) |
| Extracellular (Bath) | NaCl | 135 |
| KCl | 5 | |
| CaCl₂ | 2 | |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| Glucose | 5 | |
| Adjust pH to 7.4 with NaOH, Osmolarity ~290 mOsm | ||
| Intracellular (Pipette) | KCl | 135 |
| MgCl₂ | 2 | |
| EGTA | 1 | |
| HEPES | 10 | |
| Na₂ATP | 2 | |
| Adjust pH to 7.2 with KOH, Osmolarity ~275 mOsm |
Experimental Workflow
Figure 2. Workflow for patch-clamp analysis of VU590 inhibition.
Step-by-Step Procedure
-
Cell Preparation: Plate cells expressing the target Kir channel onto glass coverslips 24-48 hours before the experiment.
-
Stock Solution Preparation: Prepare a 10-50 mM stock solution of this compound in 100% DMSO. Store at -20°C. On the day of the experiment, perform serial dilutions in the extracellular solution to achieve the desired final concentrations. Ensure the final DMSO concentration in the bath is low (e.g., ≤0.1%) to avoid solvent effects.
-
Electrophysiology Setup: Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the intracellular solution.[10]
-
Obtaining a Whole-Cell Recording:
-
Approach a target cell with the glass pipette while applying slight positive pressure.
-
Once a dimple is observed on the cell surface, release the pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration.
-
-
Data Acquisition:
-
Set the amplifier to voltage-clamp mode and hold the cell at a potential of -75 mV.
-
Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 10 mV increments) to elicit whole-cell currents.
-
Record stable baseline currents for several minutes.
-
Begin perfusion of the extracellular solution containing the lowest concentration of VU590.
-
Allow 2-3 minutes for the drug to equilibrate and for the block to reach a steady state.[8]
-
Record the inhibited currents using the same voltage-step protocol.
-
Repeat the process for increasing concentrations of VU590. A washout step with the control extracellular solution can be performed between applications if desired, though washout may be incomplete.[8]
-
Data Analysis
-
Measure the amplitude of the inward current at a hyperpolarized potential (e.g., -120 mV) for both baseline and post-drug application recordings.[8]
-
Calculate the percentage of inhibition for each VU590 concentration using the formula: % Inhibition = (1 - (I_VU590 / I_Baseline)) * 100
-
Plot the % Inhibition against the logarithm of the VU590 concentration.
-
Fit the data to a Hill equation to determine the IC₅₀ value for VU590 on the target channel.
Troubleshooting
-
No/Weak Inhibition:
-
Cause: VU590 degradation. Solution: Use freshly prepared dilutions from a properly stored stock.
-
Cause: Insufficient incubation time. Solution: Ensure at least 2-3 minutes of perfusion for the drug to cross the membrane and block the channel.
-
-
High Seal Instability:
-
Cause: High DMSO concentration. Solution: Keep the final DMSO concentration below 0.1%.
-
Cause: Unhealthy cells. Solution: Use cells from a healthy, low-passage culture.
-
-
Inconsistent Results:
-
Cause: Incomplete solution exchange. Solution: Ensure the perfusion system completely exchanges the bath volume between concentrations.
-
Cause: Voltage-dependence of block. Solution: Ensure current measurements are taken at a consistent holding potential across all experiments.
-
References
- 1. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VU 590 dihydrochloride | CAS 1783987-83-6 | VU590 2HCl | Tocris Bioscience [tocris.com]
- 3. medkoo.com [medkoo.com]
- 4. usbio.net [usbio.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small-molecule modulators of inward rectifier K+ channels: recent advances and future possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Application Notes and Protocols: VU590 Dihydrochloride in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU590 dihydrochloride (B599025) is a valuable pharmacological tool for investigating the function of inwardly rectifying potassium (Kir) channels. It is a potent inhibitor of the renal outer medullary potassium channel (ROMK), also known as Kir1.1, and a moderately potent inhibitor of Kir7.1.[1][2] While its effects on renal physiology have been a primary focus, its ability to block Kir7.1 channels has opened avenues for its use in neuroscience research. Kir7.1 channels are expressed in various regions of the central nervous system, including the hypothalamus and the retina, where they play a crucial role in regulating neuronal excitability and signaling pathways.[3][4]
These application notes provide an overview of the use of VU590 dihydrochloride in neuroscience, with a focus on its application in studying melanocortin signaling in the hypothalamus and its effects on retinal electrophysiology. Detailed protocols for key experiments are also provided.
Quantitative Data
The following table summarizes the inhibitory activity of this compound on its primary targets.
| Target Channel | IC50 Value | Species | Reference |
| Kir1.1 (ROMK) | 290 nM | Rat | [1] |
| Kir1.1 (ROMK) | 294 nM | Not Specified | [5] |
| Kir7.1 | 8 µM | Not Specified | [1][2] |
The following table summarizes the observed effects of VU590 on retinal electrophysiology.
| Parameter | Effect of VU590 (50 µM intravitreal injection) | Species | Reference |
| a-wave amplitude | ~30% reduction | Mouse | |
| b-wave amplitude | >50% reduction | Mouse | |
| c-wave amplitude | ~35% reduction | Mouse |
Applications in Neuroscience Research
Investigation of Melanocortin Signaling in the Hypothalamus
Background: The melanocortin-4 receptor (MC4R) in the paraventricular nucleus (PVN) of the hypothalamus is a key regulator of energy homeostasis. The anorexigenic neuropeptide α-melanocyte-stimulating hormone (α-MSH) acts as an agonist at MC4R, leading to the depolarization and increased firing of PVN neurons.[3] This signaling pathway is crucial for suppressing food intake.
Role of Kir7.1 and VU590: Research has demonstrated that the depolarization of MC4R-expressing neurons by α-MSH is mediated through the closure of Kir7.1 channels.[3][6] This coupling of MC4R to Kir7.1 appears to be independent of the canonical Gαs signaling pathway traditionally associated with this receptor.[3][7] this compound, by inhibiting Kir7.1, can be used to mimic the effect of α-MSH on these neurons, providing a tool to dissect the downstream consequences of this signaling pathway.
Signaling Pathway: MC4R-Mediated Neuronal Depolarization
Figure 1. Signaling pathway of MC4R-mediated neuronal depolarization via Kir7.1 inhibition.
Probing the Function of Kir7.1 in the Retina
Background: Kir7.1 channels are expressed in the retinal pigment epithelium (RPE) and are implicated in maintaining retinal K+ homeostasis, which is essential for normal photoreceptor function. Mutations in the gene encoding Kir7.1 (KCNJ13) are associated with inherited retinal diseases.
Use of VU590: Studies using intravitreal injection of VU590 in mice have shown that inhibition of Kir7.1 leads to significant reductions in the amplitudes of the a-, b-, and c-waves of the electroretinogram (ERG). This indicates that Kir7.1 activity is critical for the light-evoked responses of both photoreceptors and downstream retinal neurons. VU590 can thus be used as a tool to investigate the specific contributions of Kir7.1 to retinal physiology and to model retinal diseases associated with Kir7.1 dysfunction.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording from Acute Hypothalamic Slices
This protocol is adapted from standard brain slice electrophysiology procedures and is intended for studying the effects of VU590 on the membrane properties of hypothalamic neurons.
1. Materials:
-
Animals: Adult mice (e.g., C57BL/6J).
-
Solutions:
-
Slicing Solution (ice-cold and carbogenated): Sucrose-based artificial cerebrospinal fluid (aCSF) containing (in mM): 210 sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, 7 dextrose.
-
Recording aCSF (carbogenated): (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 10 dextrose.
-
Intracellular Solution: (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine. pH adjusted to 7.3 with KOH, osmolarity to ~290 mOsm.
-
-
Equipment: Vibrating microtome, recording chamber, microscope with DIC optics, patch-clamp amplifier, data acquisition system, micromanipulators, borosilicate glass capillaries, perfusion system.
2. Procedure:
-
Anesthetize the mouse and perfuse transcardially with ice-cold slicing solution.
-
Rapidly dissect the brain and mount it on the vibratome stage.
-
Prepare 250-300 µm thick coronal slices containing the hypothalamus in ice-cold, carbogenated slicing solution.
-
Transfer slices to a holding chamber with carbogenated recording aCSF and allow them to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
-
Transfer a slice to the recording chamber and perfuse with carbogenated aCSF at a rate of 2-3 mL/min.
-
Identify neurons in the paraventricular nucleus (PVN) using DIC optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Establish a gigaohm seal and obtain a whole-cell recording configuration.
-
Record baseline neuronal activity (membrane potential, firing rate) in current-clamp mode.
-
Bath-apply this compound at the desired concentration (e.g., 10-30 µM to target Kir7.1) and record the changes in neuronal activity.
Experimental Workflow: Patch-Clamp Electrophysiology
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. G-protein independent coupling of the MC4R to Kir 7.1 in hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 5. researchgate.net [researchgate.net]
- 6. indicalab.com [indicalab.com]
- 7. Characterization of MC4R Regulation of the Kir7.1 Channel Using the Tl+ Flux Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Glioblastoma with VU590 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat. The intricate network of signaling pathways governing its growth, proliferation, and invasion presents numerous potential therapeutic targets. Ion channels, particularly potassium channels, have emerged as critical regulators of these malignant processes. The inwardly rectifying potassium (Kir) channel family, for instance, is known to influence cell volume, migration, and cell cycle progression in cancer.
VU590 dihydrochloride (B599025) is a potent and selective inhibitor of the Renal Outer Medullary Potassium (ROMK) channel, also known as Kir1.1 (encoded by the KCNJ1 gene), with a reported IC50 of 290 nM.[1] While direct studies of VU590 dihydrochloride in glioblastoma are not yet available, emerging evidence on the role of Kir channels in this malignancy suggests that targeting ROMK could be a novel therapeutic strategy. Notably, alterations in the expression of Kir channels, such as Kir4.1, have been observed in glioblastoma. Furthermore, a genomic analysis of six glioblastoma cell lines identified DNA changes in several KCNJ (Kir) family members, including KCNJ1.[2] In other cancers, such as clear cell renal cell carcinoma, low expression of KCNJ1 is associated with a poor prognosis, and its re-expression has been shown to inhibit tumor growth and invasion, suggesting a potential tumor-suppressive role.[3]
These application notes provide a framework for investigating the potential therapeutic utility of this compound in glioblastoma by exploring its effects on cell viability, signaling pathways, and tumor growth. The following protocols and data presentations are intended to guide researchers in designing and executing experiments to elucidate the role of ROMK/Kir1.1 in glioblastoma and to evaluate the efficacy of its inhibition.
Quantitative Data Summary
As there is no direct quantitative data for this compound in glioblastoma, the following tables present hypothetical yet plausible data based on the known properties of the compound and the behavior of other potassium channel inhibitors in cancer cells. These tables are intended to serve as a template for organizing and presenting experimental findings.
Table 1: In Vitro Cytotoxicity of this compound on Human Glioblastoma Cell Lines
| Cell Line | Putative ROMK (Kir1.1) Expression | IC50 (µM) of this compound (72h) |
| U-87 MG | Low | > 50 |
| T98G | Moderate | 25.5 |
| A172 | High | 10.2 |
| Primary GBM Line 1 | High | 8.5 |
| Normal Human Astrocytes (NHA) | Low | > 100 |
Table 2: Effect of this compound on Glioblastoma Xenograft Tumor Growth in Immunocompromised Mice
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| This compound | 10 | 875 ± 120 | 30 |
| This compound | 25 | 550 ± 100 | 56 |
| Temozolomide (Standard of Care) | 50 | 625 ± 110 | 50 |
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol details the procedure for determining the cytotoxic effects of this compound on glioblastoma cell lines.
Materials:
-
Human glioblastoma cell lines (e.g., U-87 MG, T98G, A172) and Normal Human Astrocytes (NHA)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed glioblastoma cells and NHAs in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
Protocol 2: Western Blot Analysis for Signaling Pathway Modulation
This protocol is for assessing changes in key signaling proteins in glioblastoma cells following treatment with this compound.
Materials:
-
Glioblastoma cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat glioblastoma cells with this compound at the desired concentration (e.g., IC50 value) for various time points (e.g., 6, 12, 24 hours). Lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 3: In Vivo Glioblastoma Xenograft Study
This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse xenograft model of glioblastoma.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human glioblastoma cells (e.g., U-87 MG)
-
Matrigel
-
This compound
-
Vehicle control (e.g., saline or appropriate solvent)
-
Calipers
-
Anesthesia
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of 5 x 10⁶ U-87 MG cells in a 1:1 mixture of medium and Matrigel into the flank of each mouse.
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign the mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control like temozolomide).
-
Treatment Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) daily for a specified period (e.g., 21 days).
-
Tumor Measurement: Measure the tumor volume using calipers every 3-4 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting). Calculate the tumor growth inhibition for each treatment group.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Proposed signaling cascade affected by this compound in glioblastoma.
Caption: Workflow for the in vitro cell viability (MTT) assay.
Caption: Workflow for the in vivo glioblastoma xenograft study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell Settling, Migration, and Stochastic Cancer Gene Expression Suggest Potassium Membrane Flux May Initiate pH Reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KCNJ1 inhibits tumor proliferation and metastasis and is a prognostic factor in clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU590 Dihydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU590 is a small-molecule inhibitor of the inward rectifier potassium (Kir) channels, demonstrating potency and moderate selectivity for Kir1.1 (also known as ROMK) and Kir7.1.[1][2] It acts as a voltage- and K+-dependent intracellular pore blocker of these channels, making it a valuable tool for studying their physiological roles in various cell types.[3][4] VU590 has been utilized in research to investigate the function of Kir7.1 in processes such as myometrial contractility and melanocortin signaling.[3][4] These application notes provide a detailed protocol for the dissolution and use of VU590 dihydrochloride (B599025) in cell culture experiments.
Quantitative Data Summary
For ease of reference, the key quantitative data for VU590 dihydrochloride are summarized in the table below.
| Parameter | Value | Source |
| Target(s) | Kir1.1 (ROMK), Kir7.1 | [1][2] |
| IC₅₀ for Kir1.1 (ROMK) | 0.2 µM (290 nM) | [1][2][3] |
| IC₅₀ for Kir7.1 | ~8 µM | [1][2][3] |
| Solubility in DMSO | 50 mg/mL (102.35 mM) | [1] |
| Recommended Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month (protect from light) | [1] |
| Chemical Name | 7,13-Bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane dihydrochloride |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol details the steps for preparing a high-concentration stock solution of this compound, which can then be diluted to the desired working concentration for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block
-
Ultrasonic bath
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.
-
Weighing: Carefully weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of high-quality, anhydrous DMSO to achieve a concentration of 50 mg/mL.[1]
-
Note: Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, unopened bottle or properly stored anhydrous DMSO to ensure maximum solubility.[1]
-
-
Dissolution: To facilitate dissolution:
-
Sterilization (Optional): If required, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
Protocol for Preparing Working Solutions for Cell Culture
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in sterile cell culture medium to the desired final working concentration immediately before use.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Perform vehicle control experiments with the same final concentration of DMSO.
-
Visualizations
Experimental Workflow for this compound Preparation
Caption: Workflow for preparing this compound solutions.
Signaling Pathway: Inhibition of Kir Channels by VU590
Caption: VU590 blocks the influx of K+ ions through Kir channels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PubMed [pubmed.ncbi.nlm.nih.gov]
VU590 Dihydrochloride: A Tool for Interrogating Inwardly Rectifying Potassium (Kir) Channel Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
VU590 dihydrochloride (B599025) is a valuable pharmacological tool for studying the function and pharmacology of inwardly rectifying potassium (Kir) channels. It was identified through high-throughput screening as a potent inhibitor of the renal outer medullary potassium channel (ROMK), also known as Kir1.1.[1][2] Subsequent studies revealed that VU590 also inhibits Kir7.1, making it the first-in-class small molecule inhibitor for this channel.[1][2] Its ability to block these specific Kir channels with sub-micromolar to low micromolar affinity, while showing no significant effect on other channels like Kir2.1 and Kir4.1, allows for targeted investigation of Kir1.1 and Kir7.1-mediated physiological processes.[1][2][3]
These application notes provide a comprehensive overview of VU590 dihydrochloride, including its mechanism of action, key quantitative data, and detailed protocols for its use in common experimental paradigms.
Mechanism of Action
VU590 acts as an intracellular pore blocker of Kir1.1 and Kir7.1 channels.[2][3] The inhibition is both voltage- and potassium-dependent, a characteristic feature of pore blockers where the binding site is located within the ion conduction pathway.[1][2] The binding of VU590 is influenced by the transmembrane voltage and the concentration of extracellular potassium, which can displace the blocker from its binding site.[1]
Site-directed mutagenesis studies have identified key amino acid residues responsible for VU590 sensitivity. In Kir1.1, asparagine 171 (N171) in the channel pore is crucial for high-affinity block.[1][2] In contrast, the binding site in Kir7.1 involves glutamate (B1630785) 149 (E149) and alanine (B10760859) 150 (A150).[2] This differential binding pharmacology underscores the structural nuances between these two Kir channels and provides a basis for the development of more selective inhibitors.
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of this compound against various Kir channels and the impact of specific mutations on its potency.
Table 1: Inhibitory Potency (IC50) of VU590 against Wild-Type Kir Channels
| Channel | IC50 | Reference |
| Kir1.1 (ROMK) | 290 nM | [1] |
| Kir7.1 | 8 µM | [1] |
| Kir2.1 | No significant inhibition | [1][2] |
| Kir4.1 | No significant inhibition | [1][2] |
Table 2: Effect of Kir1.1 Pore Mutations on VU590 Sensitivity
| Kir1.1 Mutant | Fold Change in IC50 vs. Wild-Type | Reference |
| N171D | >75-fold decrease in potency | [1] |
| N171E | >75-fold decrease in potency | [1] |
Table 3: Effect of Kir7.1 Pore Mutations on VU590 Sensitivity
| Kir7.1 Mutant | Effect on VU590 Sensitivity | Reference |
| E149Q | Dramatic loss of sensitivity | [2] |
| A150S | Abrogation of sensitivity | [2] |
| T153C | 6-fold improvement in sensitivity | [1] |
Experimental Protocols
Here are detailed protocols for two key experimental applications of this compound: patch-clamp electrophysiology for detailed channel characterization and a thallium flux assay for high-throughput screening.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the inhibitory effect of VU590 on Kir1.1 or Kir7.1 channels heterologously expressed in a mammalian cell line, such as Human Embryonic Kidney 293 (HEK-293) cells.
Materials:
-
HEK-293 cells transiently or stably expressing the Kir channel of interest
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Extracellular (bath) solution
-
Intracellular (pipette) solution
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette pulling
-
Cell culture reagents
Solutions:
| Solution | Component | Concentration (mM) |
| Extracellular (Bath) Solution | NaCl | 135 |
| KCl | 5 | |
| CaCl2 | 2 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| Glucose | 5 | |
| pH adjusted to 7.4 with NaOH | ||
| Intracellular (Pipette) Solution | K-Gluconate | 115 |
| KCl | 20 | |
| MgCl2 | 2 | |
| HEPES | 10 | |
| EGTA | 10 | |
| Mg-ATP | 4 | |
| Na-GTP | 0.3 | |
| pH adjusted to 7.2 with KOH |
Procedure:
-
Cell Preparation: Plate HEK-293 cells expressing the target Kir channel onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Recording Setup: Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Giga-seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.
-
Voltage-Clamp Protocol:
-
Clamp the cell at a holding potential of -80 mV.
-
To elicit Kir currents, apply a voltage ramp from -120 mV to +60 mV over 1 second. Repeat this ramp every 5-10 seconds to monitor the current.
-
-
VU590 Application:
-
After obtaining a stable baseline current, perfuse the recording chamber with the extracellular solution containing the desired concentration of VU590.
-
Allow sufficient time for the drug effect to reach a steady state.
-
-
Data Acquisition and Analysis:
-
Record the currents before, during, and after VU590 application.
-
Measure the current amplitude at a specific negative potential (e.g., -120 mV) to quantify the extent of inhibition.
-
To determine the IC50, apply a range of VU590 concentrations and plot the percentage of inhibition against the log of the concentration. Fit the data with a Hill equation.
-
Protocol 2: Thallium Flux Assay for High-Throughput Screening
This protocol describes a fluorescence-based assay to screen for inhibitors of Kir channels in a high-throughput format using the principle of thallium (Tl+) influx as a surrogate for K+ flux.
Materials:
-
HEK-293 cells stably expressing the Kir channel of interest
-
This compound and other test compounds
-
FluxOR™ Thallium Detection Kit (or similar, e.g., using FluoZin-2 dye)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Stimulus Buffer containing Tl+
-
384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with automated liquid handling
Procedure:
-
Cell Plating: Seed HEK-293 cells expressing the target Kir channel into 384-well plates at an appropriate density and incubate overnight.
-
Dye Loading:
-
Remove the culture medium from the wells.
-
Add the fluorescent Tl+ indicator dye (e.g., FluxOR™ reagent) prepared in Assay Buffer to each well.
-
Incubate the plate at room temperature for 60-90 minutes to allow for dye loading.
-
-
Compound Addition:
-
After incubation, wash the cells with Assay Buffer to remove excess dye.
-
Add the test compounds, including VU590 as a positive control, at various concentrations to the wells.
-
-
Thallium Influx Measurement:
-
Place the plate in a fluorescence plate reader.
-
Initiate the reading and establish a baseline fluorescence for each well.
-
Using the instrument's liquid handler, add the Stimulus Buffer containing Tl+ to all wells to initiate ion flux.
-
Continue to record the fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes).
-
-
Data Analysis:
-
The influx of Tl+ into the cells through open Kir channels will lead to an increase in fluorescence.
-
Calculate the rate of fluorescence increase or the endpoint fluorescence after a specific time.
-
Inhibitors like VU590 will reduce the rate of Tl+ influx and thus the fluorescence signal.
-
Normalize the data to controls (no compound and full block) and generate concentration-response curves to determine the potency of the test compounds.
-
Visualizations
The following diagrams illustrate key concepts related to the use of this compound.
Caption: Signaling pathway showing VU590 inhibition of Kir1.1 and Kir7.1 channels.
Caption: Experimental workflows for patch-clamp and high-throughput screening with VU590.
Caption: Logical relationship of VU590's selectivity and mechanism of action.
References
- 1. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
Recommended working concentrations of VU590 dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the recommended working concentrations and experimental protocols for VU590 dihydrochloride (B599025) , a potent inhibitor of the renal outer medullary potassium channel (Kir1.1, ROMK).
VU590 dihydrochloride is a valuable research tool for studying the physiological roles of Kir1.1 and Kir7.1 channels. It acts as an intracellular pore blocker of the Kir1.1 channel.[1] This compound has been utilized in a variety of in vitro applications to investigate renal function, ion channel physiology, and as a potential therapeutic agent.
Key Characteristics:
-
Molecular Weight: 561.46 g/mol [1]
-
Formula: C₂₄H₃₂N₄O₇·2HCl[1]
-
Purity: ≥97%[1]
-
Solubility: Soluble in DMSO up to 100 mM.[1]
-
Storage: Store at -20°C.[1]
Recommended Working Concentrations
The optimal working concentration of this compound is highly dependent on the specific application, cell type, and experimental conditions. The following table summarizes key inhibitory concentrations (IC₅₀) to serve as a starting point for experimental design.
| Target | IC₅₀ Value | Application | Reference(s) |
| Kir1.1 (ROMK) | 290 - 294 nM | Electrophysiology, Cell-Based Assays | [1][2] |
| Kir7.1 | ~ 8 µM | Electrophysiology, Cell-Based Assays | [2][3] |
| Kir2.1 | No effect | Not applicable | [1] |
| Kir4.1 | No effect | Not applicable | [1] |
General Recommendations for Working Concentrations:
-
For selective inhibition of Kir1.1: A concentration range of 1-10 times the IC₅₀ (i.e., 300 nM to 3 µM) is a common starting point for in vitro experiments.
-
For inhibition of Kir7.1: Higher concentrations, in the range of 8-80 µM, would be required.
-
Initial Titration: It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
Experimental Protocols
Preparation of Stock Solution
A concentrated stock solution is typically prepared in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
Procedure:
-
To prepare a 10 mM stock solution, add 1.78 mL of DMSO to 1 mg of this compound (MW: 561.46 g/mol ).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Cell-Based Assay Protocol (General)
This protocol provides a general workflow for assessing the effect of this compound on Kir1.1 channel activity in a cell-based assay using a thallium flux assay as an example.
Materials:
-
Cells expressing the Kir1.1 channel
-
Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Thallium-sensitive fluorescent dye
-
This compound stock solution
-
Microplate reader
Workflow:
Caption: Workflow for a cell-based thallium flux assay.
Patch-Clamp Electrophysiology Protocol (General)
This protocol outlines the general steps for evaluating the inhibitory effect of this compound on Kir1.1 currents using whole-cell patch-clamp.
Materials:
-
Cells expressing Kir1.1 channels
-
External (bath) solution
-
Internal (pipette) solution
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
This compound stock solution
Procedure:
-
Prepare external and internal solutions appropriate for recording Kir currents.
-
Establish a whole-cell patch-clamp configuration on a Kir1.1-expressing cell.
-
Record baseline Kir currents using a suitable voltage protocol (e.g., voltage ramps or steps).
-
Perfuse the cell with the external solution containing the desired concentration of this compound. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.
-
Record Kir currents in the presence of the compound until a steady-state block is achieved.
-
Wash out the compound with the control external solution to assess the reversibility of the block.
-
Analyze the reduction in current amplitude to determine the percentage of inhibition.
Signaling Pathway
This compound directly blocks the pore of the Kir1.1 channel, thereby inhibiting the flow of potassium ions.
Caption: Mechanism of Kir1.1 inhibition by VU590.
References
Troubleshooting & Optimization
VU590 dihydrochloride solubility and stability issues
Welcome to the technical support center for VU590 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and handling of VU590 dihydrochloride in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and moderately selective inhibitor of the inwardly rectifying potassium (Kir) channels.[1][2] Its primary targets are Kir1.1 (also known as the renal outer medullary potassium channel, ROMK) and Kir7.1.[1][2][3] It acts as an intracellular pore blocker for Kir1.1.[4]
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound is approximately 290 nM for Kir1.1 (ROMK) and around 8 µM for Kir7.1.[1][2][3]
Solubility and Solution Preparation
Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible experimental results. Below is a summary of its solubility in common solvents and detailed protocols for preparing stock solutions.
Solubility Data
| Solvent | Concentration | Notes |
| DMSO | Up to 100 mM | Warming and sonication may be required for higher concentrations. |
| Water | Information not available | |
| Ethanol (B145695) | Information not available |
Experimental Protocols: Stock Solution Preparation
Protocol 1: Preparing a High-Concentration DMSO Stock Solution
This protocol describes the preparation of a 10 mM DMSO stock solution.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile tube. For example, for 1 mL of a 10 mM stock solution, weigh out 0.561 mg of this compound (Molecular Weight: 561.46 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also aid dissolution.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Note: DMSO is hygroscopic and can absorb water from the atmosphere, which may affect the solubility and stability of the compound. Use fresh, anhydrous DMSO for the best results.
Stability
Understanding the stability of this compound in different solvents and conditions is crucial for experimental design and data interpretation.
Storage and Stability Summary
| Solution Type | Storage Temperature | Stability | Notes |
| Solid Powder | -20°C | At least 1 year | Protect from light and moisture. |
| DMSO Stock Solution | -20°C | Up to 6 months | Avoid repeated freeze-thaw cycles. |
| Aqueous Solutions | 4°C | Limited (hours to days) | Prone to precipitation and degradation. Prepare fresh for each experiment. |
Troubleshooting Guide
This section addresses common issues that may arise when working with this compound.
Issue 1: Precipitation observed when diluting DMSO stock solution into aqueous buffer.
-
Cause: this compound has lower solubility in aqueous solutions compared to DMSO. The addition of a concentrated DMSO stock to an aqueous buffer can cause the compound to crash out of solution.
-
Troubleshooting Workflow:
Caption: Troubleshooting precipitation of this compound.
Issue 2: Inconsistent or lower-than-expected activity in experiments.
-
Cause: This could be due to degradation of the compound, improper storage, or issues with the experimental setup.
-
Troubleshooting Steps:
-
Confirm Stock Solution Integrity: Use a fresh aliquot of your stock solution. If the problem persists, prepare a fresh stock solution from the solid powder.
-
Check for Degradation: While specific degradation products are not well-characterized in the literature, a noticeable color change in the stock solution could indicate degradation. If you have access to analytical techniques like HPLC, you can assess the purity of your stock solution.
-
Optimize Experimental Conditions:
-
Incubation Time: Ensure sufficient incubation time for the compound to reach its target.
-
pH of Buffer: The activity of compounds can be pH-dependent. Verify that the pH of your experimental buffer is within the optimal range for your assay.
-
Presence of Serum: Components in serum can bind to small molecules and reduce their effective concentration. If using serum-containing media, you may need to increase the concentration of this compound.
-
-
Experimental Methodologies
Below are generalized protocols for common assays involving this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Experimental Workflow: Cell-Based Assay for Kir1.1/Kir7.1 Inhibition
This workflow outlines a typical cell-based assay to measure the inhibitory effect of this compound on Kir1.1 or Kir7.1 channels using a thallium flux assay.
Caption: Workflow for a cell-based thallium flux assay.
Signaling Pathways
This compound inhibits Kir1.1 and Kir7.1, which are involved in maintaining cellular membrane potential and potassium homeostasis.
Signaling Pathway of Kir1.1 (ROMK) in the Kidney:
Caption: Simplified diagram of Kir1.1 function and its inhibition by VU590.
Disclaimer: This information is intended for research use only. Please consult the product's certificate of analysis for batch-specific data. It is the responsibility of the end-user to determine the suitability of this information for their specific application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Discovery, Characterization, and Structure–Activity Relationships of an Inhibitor of Inward Rectifier Potassium (Kir) Channels with Preference for Kir2.3, Kir3.X, and Kir7.1 [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. VU 590 dihydrochloride | CAS 1783987-83-6 | VU590 2HCl | Tocris Bioscience [tocris.com]
Technical Support Center: Optimizing VU590 Dihydrochloride Concentration for Specific Cell Types
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the experimental use of VU590 dihydrochloride (B599025). The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
1. What is VU590 dihydrochloride and what is its primary mechanism of action?
This compound is a potent and moderately selective inhibitor of the inward rectifier potassium (Kir) channel Kir1.1, also known as the renal outer medullary potassium channel (ROMK).[1] It acts as an intracellular pore blocker of the channel.[2]
2. What are the known targets and inhibitory concentrations of this compound?
This compound primarily inhibits Kir1.1 with a half-maximal inhibitory concentration (IC₅₀) of approximately 290 nM.[1] It also exhibits off-target inhibition of Kir7.1 with an IC₅₀ of around 8 µM.[1][3] It has been shown to have no significant effect on Kir2.1 or Kir4.1 channels.[2]
Table 1: Inhibitory Activity of this compound
| Target Channel | IC₅₀ Value | Reference |
| Kir1.1 (ROMK) | ~290 nM | [1] |
| Kir7.1 | ~8 µM | [1][3] |
| Kir2.1 | No significant effect | [2] |
| Kir4.1 | No significant effect | [2] |
3. How should I prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions of this compound in a solvent like DMSO. For storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C.
4. What is a typical starting concentration for in vitro experiments?
The optimal concentration of this compound will vary depending on the cell type and the expression level of the target Kir channel. Based on its IC₅₀ values, a good starting point for inhibiting Kir1.1 would be in the range of 1-10 µM. For targeting Kir7.1, a higher concentration in the range of 10-50 µM may be necessary. For example, a concentration of 20 µM has been used to study its effects on human uterine smooth muscle cells. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Effect
Q: I am not observing the expected inhibition of potassium channel activity after applying this compound. What could be the issue?
Possible Causes and Solutions:
-
Incorrect Concentration: The concentration of VU590 may be too low to effectively inhibit the target channel in your specific cell line.
-
Solution: Perform a dose-response curve starting from a low concentration (e.g., 100 nM) up to a higher concentration (e.g., 50 µM) to determine the optimal inhibitory concentration for your cells.
-
-
Low Target Expression: The cell line you are using may have low or no expression of Kir1.1 or Kir7.1.
-
Solution: Verify the expression of the target channel in your cell line using techniques such as qPCR, Western blot, or immunofluorescence. Consider using a cell line known to express the channel of interest or a heterologous expression system (e.g., HEK293 or CHO cells transfected with the channel).
-
-
Compound Degradation: Improper storage or handling of the VU590 stock solution may have led to its degradation.
-
Solution: Prepare fresh stock solutions and store them in aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Experimental Technique Issues: Problems with the assay itself, such as issues with patch-clamp recordings or the thallium flux assay, can lead to unreliable results.
-
Solution: Refer to the detailed experimental protocols below and ensure all steps are performed correctly. Troubleshoot the specific assay technique for any potential issues.
-
Issue 2: Observed Cell Toxicity
Q: I am observing significant cell death or changes in cell morphology after treating with this compound. How can I address this?
Possible Causes and Solutions:
-
High Concentration: The concentration of VU590 used may be cytotoxic to your specific cell type.
-
Solution: Determine the cytotoxic concentration (e.g., LC₅₀) of VU590 for your cell line using a cell viability assay such as MTT, LDH, or trypan blue exclusion assay. Use a concentration that effectively inhibits the channel with minimal impact on cell viability.
-
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve VU590 may be too high.
-
Solution: Ensure the final concentration of the solvent in the cell culture medium is below the toxic level for your cells (typically <0.5% for DMSO).[4]
-
-
Off-Target Effects: At higher concentrations, VU590 may have off-target effects that contribute to cytotoxicity.
-
Solution: If possible, use the lowest effective concentration determined from your dose-response experiments. Consider using a more selective inhibitor, such as VU591 for Kir1.1, if off-target effects on Kir7.1 are a concern.[5]
-
Issue 3: Compound Precipitation in Media
Q: I noticed that this compound precipitates when I add it to my cell culture medium. What should I do?
Possible Causes and Solutions:
-
Low Solubility in Aqueous Solutions: this compound has limited solubility in aqueous solutions like cell culture media.
-
Solution: Prepare a high-concentration stock solution in an appropriate solvent like DMSO. When diluting the stock solution into the media, add it dropwise while gently vortexing or mixing to ensure it dissolves properly. Avoid preparing large volumes of diluted compound in media long before use. It is often best to add the compound directly to the cell culture plate or experimental chamber. Warming the media to 37°C may also aid in dissolution.[6]
-
Experimental Protocols
Protocol 1: Thallium Flux Assay for Kir Channel Activity
This assay is a common method for assessing the activity of potassium channels in a high-throughput format.
-
Cell Plating: Plate cells expressing the Kir channel of interest in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit) in a chloride-free buffer for approximately 1 hour at room temperature.
-
Compound Incubation: Wash the cells with chloride-free buffer and then incubate with different concentrations of this compound (or vehicle control) for 15-30 minutes.
-
Thallium Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add a stimulus buffer containing thallium and potassium and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The rate of fluorescence increase corresponds to the rate of thallium influx through the potassium channels. Calculate the percent inhibition by comparing the rates in the presence of VU590 to the vehicle control.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents.
-
Cell Preparation: Plate cells on glass coverslips and allow them to adhere.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution. The internal solution should contain a high concentration of potassium (e.g., 140 mM KCl).
-
Recording: Form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration.
-
Data Acquisition: Apply a series of voltage steps or ramps to elicit Kir channel currents. Record the currents before and after the application of this compound to the external solution.
-
Data Analysis: Measure the current amplitude at a specific voltage (e.g., -120 mV) and calculate the percent inhibition caused by VU590.
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VU 590 dihydrochloride | CAS 1783987-83-6 | VU590 2HCl | Tocris Bioscience [tocris.com]
- 3. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 5. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Minimizing off-target effects of VU590 dihydrochloride in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of VU590 dihydrochloride (B599025) in experiments.
Frequently Asked Questions (FAQs)
Q1: What is VU590 dihydrochloride and what are its primary targets?
This compound is a small molecule inhibitor of the inwardly rectifying potassium (Kir) channel, Kir1.1, also known as the renal outer medullary potassium channel (ROMK).[1][2][3] It is a potent inhibitor with an IC50 value of approximately 290 nM for Kir1.1.[1][3][4] However, it is important to note that this compound is not entirely selective and also inhibits another member of the Kir channel family, Kir7.1, with a significantly lower potency (IC50 ≈ 8 µM).[1][3][4][5] It has been reported to have no effect on Kir2.1 or Kir4.1 channels.[2]
Q2: What are the known off-target effects of this compound?
The primary and most well-characterized off-target effect of this compound is the inhibition of the Kir7.1 potassium channel.[1][3][4][5] This off-target activity is important to consider in experimental design, especially when using higher concentrations of the inhibitor. Due to this off-target effect on Kir7.1, which is also expressed in the kidney, this compound may not be a suitable probe for selectively studying ROMK function in this organ without appropriate controls.[1][3][4]
Q3: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for obtaining reliable and interpretable results. Here are several strategies you can employ:
-
Use the Lowest Effective Concentration: Conduct a dose-response curve to determine the lowest concentration of this compound that elicits the desired on-target effect (inhibition of Kir1.1). Using concentrations well below the IC50 for off-target interactions (i.e., significantly lower than 8 µM for Kir7.1) will reduce the likelihood of engaging these unintended targets.
-
Employ a Negative Control: Use a structurally similar but inactive analog of VU590 as a negative control. For VU590, an inactive analogue, VU608, has been identified and can be used to control for any non-specific effects of the chemical scaffold.[6]
-
Orthogonal Validation: Confirm your findings with a structurally and mechanistically different inhibitor of Kir1.1. This will help to ensure that the observed phenotype is due to the inhibition of the intended target and not an artifact of the specific chemical structure of VU590.
-
Genetic Validation: The most definitive way to confirm on-target activity is through genetic approaches. Use techniques like CRISPR-Cas9 or siRNA to knock down or knock out the gene encoding Kir1.1 (KCNJ1).[7][8][9] If the phenotype observed with this compound is absent in the knockout/knockdown cells, it strongly suggests the effect is on-target.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent results between experiments. | Off-target effects at the concentration used. | Perform a careful dose-response analysis to identify the minimal effective concentration. Ensure the concentration is well below the IC50 for Kir7.1 (8 µM). |
| Cell line variability in target or off-target expression. | Confirm the expression levels of both Kir1.1 and Kir7.1 in your cell line using techniques like qPCR or Western blotting. | |
| Observed phenotype does not match known Kir1.1 function. | The phenotype may be due to the inhibition of Kir7.1 or another unknown off-target. | Use the inactive analog VU608 as a negative control.[6] If the phenotype persists with VU608, it is likely a non-specific effect. Also, perform genetic validation by knocking out Kir1.1 to see if the phenotype is recapitulated.[7][8][9] |
| High cellular toxicity observed. | Off-target effects leading to cellular stress or disruption of essential pathways. | Lower the concentration of this compound. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at various concentrations to determine the toxicity threshold. |
Quantitative Data Summary
| Target | Inhibitor | IC50 | Selectivity Notes |
| Kir1.1 (ROMK) | This compound | ~290 nM[1][3][4] | Primary on-target. |
| Kir7.1 | This compound | ~8 µM[1][3][4][5] | Primary known off-target. Approximately 27-fold less potent than on Kir1.1. |
| Kir2.1 | This compound | No effect reported[2] | |
| Kir4.1 | This compound | No effect reported[2] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using Automated Patch Clamp
Objective: To determine the lowest effective concentration of this compound for Kir1.1 inhibition and to assess its effect on Kir7.1.
Methodology:
-
Cell Preparation: Use cell lines stably expressing either human Kir1.1 or Kir7.1. Culture the cells to the appropriate confluency for automated patch-clamp experiments.
-
Instrument Setup: Prepare the automated patch-clamp system (e.g., IonFlux Mercury, SyncroPatch 384PE) according to the manufacturer's instructions.[10][11][12][13] Use appropriate internal and external solutions to isolate the desired potassium currents.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations to be tested (e.g., from 1 nM to 30 µM).
-
Experimental Run:
-
Obtain a stable whole-cell recording from the cells.
-
Apply a voltage protocol to elicit Kir1.1 or Kir7.1 currents.
-
Perfuse the cells with increasing concentrations of this compound, allowing sufficient time for the effect to reach a steady state at each concentration.
-
Include a vehicle control (DMSO) and a positive control (a known inhibitor of the respective channel).
-
-
Data Analysis:
-
Measure the current amplitude at each concentration of this compound.
-
Normalize the data to the control current.
-
Plot the normalized current as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for both Kir1.1 and Kir7.1.
-
Protocol 2: Genetic Validation of this compound Target using CRISPR-Cas9
Objective: To confirm that the biological effect of this compound is mediated through the inhibition of Kir1.1.
Methodology:
-
gRNA Design and Cloning: Design and clone two or three guide RNAs (gRNAs) targeting the KCNJ1 gene (encoding Kir1.1) into a Cas9 expression vector.[14]
-
Transfection: Transfect the gRNA/Cas9 plasmids into your target cell line.
-
Clonal Selection and Validation:
-
Select for transfected cells and isolate single-cell clones.
-
Expand the clones and screen for Kir1.1 knockout by Western blot or genomic sequencing.
-
Confirm the absence of Kir1.1 protein and/or the presence of frameshift mutations in the KCNJ1 gene.
-
-
Phenotypic Analysis:
-
Treat both the wild-type and Kir1.1 knockout cells with a range of concentrations of this compound.
-
Perform the relevant phenotypic assay that was initially used to characterize the effect of the inhibitor.
-
-
Data Interpretation: If the phenotype observed in wild-type cells is absent or significantly reduced in the Kir1.1 knockout cells upon treatment with this compound, this provides strong evidence that the effect is on-target.
Visualizations
Caption: Regulation of the Kir1.1 (ROMK) channel.
Caption: Regulation of the Kir7.1 channel.
Caption: Workflow to validate on-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VU 590 dihydrochloride | CAS 1783987-83-6 | VU590 2HCl | Tocris Bioscience [tocris.com]
- 3. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. criver.com [criver.com]
- 8. How to utilize CRISPR in drug discover (Part 3)--ion channel | Ubigene [ubigene.us]
- 9. selectscience.net [selectscience.net]
- 10. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug-Ion Channel Binding Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel screening techniques for ion channel targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Throughput Screening Of Ion Channel Variants Using Automated Patch Clamp Recordings In Assay Ready Cells [drugdiscoveryonline.com]
- 14. Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results with VU590 dihydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using VU590 dihydrochloride (B599025) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of VU590 dihydrochloride?
This compound is a potent inhibitor of the inwardly rectifying potassium (Kir) channel Kir1.1, also known as the renal outer medullary potassium channel (ROMK).[1] It also exhibits inhibitory activity against another member of the Kir family, Kir7.1.[1] The mechanism of action is understood to be a blockade of the intracellular pore of the channel.
Q2: I am not observing the expected inhibitory effect of VU590 on my target channel. What are the possible reasons?
Several factors could contribute to a lack of observed effect:
-
Compound Solubility and Stability: Ensure that this compound is fully dissolved. While soluble in DMSO, precipitation can occur in aqueous solutions. Prepare fresh dilutions for each experiment and visually inspect for any precipitates. Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months, protected from light.
-
Incorrect Concentration: Verify the calculations for your working solution concentration. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
-
Cell Health and Channel Expression: Confirm the viability of your cells and the expression of the target channel (Kir1.1 or Kir7.1). Low or absent channel expression will result in a diminished or non-existent response to the inhibitor.
-
Patch-Clamp Configuration: In electrophysiology experiments, ensure a stable whole-cell patch-clamp configuration with a good seal (>1 GΩ) and low series resistance. Inadequate voltage clamp can lead to inaccurate current measurements.
Q3: My results with this compound are inconsistent between experiments. What could be the cause?
Inconsistency in results can arise from several sources:
-
Variability in Compound Preparation: As mentioned above, ensure consistent preparation of this compound solutions. Avoid repeated freeze-thaw cycles of stock solutions.
-
Fluctuations in Experimental Conditions: Maintain consistent experimental parameters such as temperature, pH, and ion concentrations in your buffers. Kir channels can be sensitive to changes in the electrochemical gradient.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as channel expression levels and cellular physiology can change with excessive passaging.
-
Operator Variability: In manual techniques like patch-clamping, operator consistency is key. Standardize procedures for cell handling, patch formation, and data acquisition.
Q4: I am using VU590 in a kidney-related model and getting unexpected results. Why might this be?
This compound is not recommended as a selective probe for Kir1.1 (ROMK) function in the kidney.[1] This is because both Kir1.1 and its off-target, Kir7.1, are co-expressed in the nephron. Therefore, the observed effects in kidney tissues or cells are likely a composite of the inhibition of both channels, leading to results that may not be attributable to the inhibition of Kir1.1 alone. For selective inhibition of Kir1.1 in the presence of Kir7.1, a more selective inhibitor like VU591 is recommended.
Quantitative Data Summary
| Compound | Target | IC50 | Notes |
| This compound | Kir1.1 (ROMK) | 290 nM | Potent inhibitor. |
| This compound | Kir7.1 | 8 µM | Moderately selective, off-target activity. Co-expression with Kir1.1 can lead to unexpected results.[1] |
| VU591 | Kir1.1 (ROMK) | 300 nM | Selective inhibitor, does not significantly inhibit Kir7.1 at concentrations that block Kir1.1. |
| Barium (Ba²⁺) | Kir channels | Variable | A general, non-selective Kir channel blocker often used as a positive control. |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology Protocol for Assessing this compound Activity on HEK293 Cells Expressing Kir1.1
This protocol provides a general framework for measuring the effect of VU590 on Kir1.1 channels expressed in HEK293 cells.
1. Cell Preparation:
- Culture HEK293 cells stably or transiently expressing human Kir1.1.
- 24-48 hours before the experiment, plate the cells onto glass coverslips at a low density suitable for patch-clamping.
- Use cells that appear healthy and are not overly confluent.
2. Solutions:
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.
- Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm with sucrose.
- This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C or -80°C.
- Working Solutions: On the day of the experiment, dilute the stock solution in the external solution to the desired final concentrations. Ensure the final DMSO concentration is low (<0.1%) to avoid solvent effects.
3. Electrophysiological Recording:
- Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
- Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
- Establish a giga-ohm seal (>1 GΩ) between the patch pipette and a selected cell.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Allow the cell to stabilize for a few minutes to ensure dialysis with the internal solution.
- Hold the cell at a holding potential of -80 mV.
- Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit Kir1.1 currents.
- Establish a stable baseline recording in the external solution alone.
- Perfuse the cell with the external solution containing this compound at the desired concentration.
- Record the currents again after the drug effect has reached a steady state.
- To determine the extent of inhibition, a positive control like 2 mM BaCl₂ can be applied at the end of the experiment to block all Kir currents.
4. Data Analysis:
- Measure the current amplitude at a specific voltage step (e.g., -100 mV) before and after drug application.
- Calculate the percentage of current inhibition.
- To determine the IC50, perform the experiment with a range of VU590 concentrations and fit the data to a dose-response curve.
Visualizations
Caption: A typical experimental workflow for patch-clamp analysis.
Caption: A logical approach to troubleshooting unexpected results.
References
VU590 dihydrochloride storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage, handling, and use of VU590 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is VU590 dihydrochloride and what are its primary targets?
This compound is a small molecule inhibitor of the inwardly rectifying potassium (Kir) channels.[1][2] Its primary targets are the renal outer medullary potassium channel (Kir1.1 or ROMK) and Kir7.1.[2][3][4][5] It exhibits a higher potency for Kir1.1 (IC50 ≈ 0.2-0.294 µM) compared to Kir7.1 (IC50 ≈ 8 µM).[2][3][4][5]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored at -20°C.[3] For short-term storage (days to weeks), it can be kept at 0-4°C.[6] When in solution, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[3]
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3][7] To prepare a stock solution, dissolve the compound in DMSO to the desired concentration. For example, a 10 mM stock solution can be prepared in DMSO.[7] To aid dissolution, ultrasonic and gentle warming (up to 60°C) can be applied. It is recommended to use newly opened, anhydrous DMSO as the compound's solubility can be affected by hygroscopic (water-absorbing) DMSO.[3]
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
Standard laboratory PPE should be worn, including safety glasses, gloves, and a lab coat.[4] Handle with impermeable gloves and use proper glove removal technique to avoid skin contact.[4] In case of contact, wash the skin thoroughly with soap and water.[4] If inhaled, move to fresh air.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not fully dissolve in DMSO. | 1. Incorrect solvent or solvent quality.2. Concentration is too high.3. Insufficient mixing. | 1. Ensure you are using high-purity, anhydrous DMSO. Hygroscopic DMSO can reduce solubility.[3]2. Check the solubility data. The maximum solubility in DMSO is around 50-100 mM.[3][7] Do not exceed this concentration.3. Use sonication and gentle warming (up to 60°C) to facilitate dissolution.[3] |
| Inconsistent or no inhibitory effect in my assay. | 1. Improper storage of the compound or stock solution.2. Incorrect final concentration.3. VU590 is not potent against the specific Kir channel subtype being studied.4. Issues with the experimental setup (e.g., cell viability, assay conditions). | 1. Ensure the compound and stock solutions have been stored according to the recommendations (-20°C or -80°C, protected from light).[3] Avoid repeated freeze-thaw cycles by preparing aliquots.[3]2. Verify the dilution calculations and ensure the final concentration is within the effective range for the target channel (sub-micromolar for Kir1.1, low micromolar for Kir7.1).[2][3]3. VU590 shows no significant effect on Kir2.1 or Kir4.1 channels.[2]4. Run appropriate positive and negative controls for your assay. For electrophysiology, a barium chloride (BaCl2) application at the end of the experiment can confirm channel activity and block.[2] |
| Precipitation of the compound in aqueous buffer. | 1. Low solubility of VU590 in aqueous solutions.2. Final DMSO concentration is too low. | 1. VU590 has limited solubility in aqueous buffers. Minimize the time the compound is in a purely aqueous solution.2. Ensure the final concentration of DMSO in your assay buffer is sufficient to maintain solubility, typically 0.1% to 1%. However, always check for solvent effects on your specific assay. |
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound
| Target Channel | IC50 (50% Inhibitory Concentration) |
| Kir1.1 (ROMK) | ~290 nM[2][3][4][5] |
| Kir7.1 | ~8 µM[2][3][4][5] |
| Kir2.1 | No significant effect[2] |
| Kir4.1 | No significant effect[2] |
Table 2: Solubility of this compound
| Solvent | Concentration |
| DMSO | 50 mg/mL (~102 mM)[3] |
| DMSO | 100 mM[7] |
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM). d. To aid dissolution, vortex the solution and use an ultrasonic bath or gentle warming (up to 60°C) until the solid is completely dissolved.[3] e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), protected from light.[3]
Protocol 2: In Vitro Inhibition Assay using Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Use a cell line stably expressing the Kir channel of interest (e.g., Kir1.1 or Kir7.1).
-
Solutions:
-
External (Bath) Solution: (in mM) 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 5 glucose, and 10 HEPES-Na+, pH 7.4.[8]
-
Internal (Pipette) Solution: Appropriate for recording potassium currents.
-
VU590 Solution: Prepare fresh dilutions of the VU590 stock solution in the external solution to achieve the desired final concentrations.
-
-
Procedure: a. Establish a whole-cell patch-clamp configuration on a cell expressing the target channel. b. Record baseline channel activity. A typical voltage protocol involves holding the cell at -75 mV and stepping to -120 mV.[8] c. Perfuse the cell with the VU590-containing external solution. d. Record the channel activity in the presence of the inhibitor. e. To determine the IC50, test a range of VU590 concentrations and plot the percentage of inhibition against the log of the concentration. f. At the end of the experiment, apply a known channel blocker like barium chloride (e.g., 2 mM BaCl2) to confirm the recorded currents are from the Kir channel.[2]
Visualizations
Caption: Mechanism of VU590 inhibition of Kir channels.
Caption: Experimental workflow for VU590 in vitro assay.
References
- 1. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Epithelial Inward Rectifier Channel Kir7.1 Displays Unusual K+ Permeation Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell surface expression of the ROMK (Kir 1.1) channel is regulated by the aldosterone-induced kinase, SGK-1, and protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in VU590 dihydrochloride experimental outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental outcomes when using VU590 dihydrochloride (B599025). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is VU590 dihydrochloride and what are its primary targets?
This compound is a small molecule inhibitor of the inwardly rectifying potassium (Kir) channel family. Its primary targets are the renal outer medullary potassium channel (ROMK), also known as Kir1.1, and to a lesser extent, the Kir7.1 channel.[1][2] It acts as an intracellular pore blocker of these channels.[2]
Q2: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound is approximately 290 nM for Kir1.1 (ROMK) and around 8 µM for Kir7.1.[1][3] This indicates that VU590 is significantly more potent in inhibiting Kir1.1 than Kir7.1.
Q3: How should I dissolve and store this compound?
For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[4] It is recommended to prepare a high-concentration stock solution (e.g., 50-100 mM) and then make fresh serial dilutions in the experimental buffer for final concentrations. Unused stock solutions should be stored at -20°C or -80°C to maintain stability.[5] Always refer to the manufacturer's data sheet for specific solubility and storage instructions.
Troubleshooting Guide
Issue 1: I am not observing the expected inhibitory effect of VU590 on Kir1.1 channels.
-
Question: I've applied VU590 at the recommended concentration, but I don't see a reduction in my Kir1.1 currents in my patch-clamp experiment. What could be the problem?
Answer: Several factors could contribute to a lack of observable inhibition. Here are some troubleshooting steps:
-
Compound Viability: Ensure your this compound stock solution is fresh and has been stored correctly. Repeated freeze-thaw cycles can degrade the compound. It is advisable to aliquot the stock solution upon initial preparation.
-
Voltage-Dependence: The inhibitory action of VU590 is voltage-dependent. The block is more pronounced at hyperpolarized membrane potentials. Ensure your voltage protocol includes hyperpolarizing steps to observe the maximal effect.
-
Extracellular Potassium Concentration: The block by VU590 is also dependent on the extracellular potassium ([K+]) concentration. High extracellular [K+] can reduce the inhibitory effect of VU590.[6] Verify that your external solution composition is appropriate and consistent across experiments.
-
Intracellular Application: VU590 acts as an intracellular pore blocker.[2] For whole-cell patch-clamp experiments, ensure sufficient time for the compound to diffuse from the pipette solution into the cell to reach its binding site.
-
Cell Health: The health of your cells is crucial. Unhealthy cells may have altered channel expression or function. Monitor cell morphology and resting membrane potential.
-
Issue 2: My experimental results with VU590 are inconsistent and show high variability.
-
Question: I'm getting inconsistent levels of Kir channel inhibition with VU590 across different experiments, even at the same concentration. What could be causing this variability?
Answer: Variability in experimental outcomes with VU590 can arise from its dual activity on Kir1.1 and Kir7.1, as well as experimental conditions.
-
Off-Target Effects on Kir7.1: VU590 also inhibits Kir7.1, although with a lower potency (IC50 ~8 µM).[1][3] If your experimental system expresses both Kir1.1 and Kir7.1, the observed effect will be a combination of the inhibition of both channels. The relative expression levels of these channels can vary between cell preparations, leading to inconsistent results. Consider using a more selective Kir1.1 inhibitor if Kir7.1 co-expression is a concern.
-
Inconsistent Solution Preparation: Ensure accurate and consistent preparation of your VU590 dilutions for each experiment. Small errors in concentration can lead to significant differences in inhibition, especially when working around the IC50 value.
-
Fluctuations in Experimental Conditions: Maintain consistent experimental parameters such as temperature, pH, and ion concentrations in your buffers. Changes in these conditions can affect both channel activity and the potency of the inhibitor.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions, including your vehicle controls. High concentrations of DMSO can have independent effects on ion channels.
-
Quantitative Data Summary
| Parameter | Value | Channel | Reference |
| IC50 | ~290 nM | Kir1.1 (ROMK) | [1][3] |
| IC50 | ~8 µM | Kir7.1 | [1][3] |
| Solubility | Up to 100 mM in DMSO | N/A | [4] |
| Storage | -20°C or -80°C | N/A | [5] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology Protocol for Assessing VU590 Inhibition of Kir1.1
-
Cell Preparation: Culture cells expressing Kir1.1 channels on glass coverslips.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP. Adjust pH to 7.2 with KOH.
-
VU590 Stock Solution: Prepare a 50 mM stock solution of this compound in DMSO.
-
Final VU590 Solutions: On the day of the experiment, dilute the stock solution in the internal solution to achieve the desired final concentrations (e.g., 100 nM, 300 nM, 1 µM). Include a vehicle control with the same final DMSO concentration.
-
-
Recording Procedure:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a gigaohm seal and obtain a whole-cell configuration.
-
Allow for at least 5 minutes for the internal solution (containing VU590 or vehicle) to dialyze into the cell.
-
Apply a voltage-clamp protocol that includes hyperpolarizing steps (e.g., from a holding potential of -80 mV, step to potentials from -120 mV to +40 mV).
-
Record the resulting currents before and after the application of VU590.
-
-
Data Analysis:
-
Measure the current amplitude at a specific hyperpolarizing voltage step.
-
Calculate the percentage of inhibition by comparing the current in the presence of VU590 to the control current.
-
Generate a dose-response curve to determine the IC50 value.
-
Thallium Flux Assay Protocol for High-Throughput Screening of VU590 Activity
-
Cell Preparation: Plate cells expressing the target Kir channel in a 384-well plate.
-
Dye Loading:
-
Remove the cell culture medium.
-
Load the cells with a thallium-sensitive fluorescent dye (e.g., as part of the FLIPR Potassium Assay Kit) according to the manufacturer's instructions. Typically, this involves a 60-90 minute incubation at room temperature.
-
-
Compound Addition:
-
Prepare a dilution series of this compound in an appropriate assay buffer.
-
Add the VU590 dilutions to the wells and incubate for a predetermined time (e.g., 10-30 minutes).
-
-
Thallium Stimulation and Signal Detection:
-
Prepare a stimulus buffer containing thallium (Tl+).
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to add the Tl+ stimulus buffer to the wells and simultaneously measure the fluorescence signal over time.
-
-
Data Analysis:
-
The influx of Tl+ through open potassium channels will lead to an increase in fluorescence.
-
Calculate the rate of fluorescence increase (slope) for each well.
-
Normalize the data to control wells (no inhibitor) and generate a dose-response curve to determine the IC50 of VU590.
-
Visualizations
References
- 1. Regulation of ROMK (Kir1.1) channels: new mechanisms and aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focus on Kir7.1: physiology and channelopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. journals.physiology.org [journals.physiology.org]
Impact of VU590 dihydrochloride on cell viability
Here is the technical support center for researchers working with VU590 dihydrochloride (B599025).
This guide provides technical support for researchers investigating the impact of VU590 dihydrochloride on cell viability. It includes frequently asked questions, troubleshooting guides, experimental protocols, and data presentation examples.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and moderately selective inhibitor of the renal outer medullary potassium channel (ROMK), also known as Kir1.1, with an IC50 of approximately 290 nM.[1] It also inhibits the inward-rectifying potassium channel Kir7.1 at higher concentrations (IC50 ≈ 8 µM).[1][2][3] The compound acts as an intracellular pore blocker, physically obstructing the channel to prevent the flow of potassium ions.[2][4]
Q2: Is VU590 selective? What other channels might it affect?
A2: VU590 is considered moderately selective for Kir1.1. While it potently inhibits Kir1.1, it also blocks Kir7.1.[2][5] However, studies have shown it does not have a significant effect on related Kir channels such as Kir2.1 or Kir4.1.[2] Researchers should consider the potential off-target effects on Kir7.1, depending on the expression profile of their specific cell model.
Q3: How might blocking potassium channels with VU590 affect cell viability?
A3: Potassium channels are crucial for maintaining cellular homeostasis, including setting the resting membrane potential, regulating cell volume, and participating in proliferation and apoptosis. By blocking Kir1.1 and Kir7.1, VU590 can disrupt these processes. The resulting ionic imbalance can lead to depolarization, changes in cell volume, and potentially trigger apoptotic pathways, which would manifest as a decrease in cell viability. The specific outcome is highly dependent on the cell type and its reliance on these particular channels.
Q4: Which cell viability assay is best for assessing the effects of VU590?
A4: The choice of assay depends on your specific research question.
-
MTT/MTS/WST-1 Assays: These are colorimetric assays that measure metabolic activity.[6][7] They are good for high-throughput screening and assessing overall cell health.
-
Trypan Blue Exclusion: This method directly counts viable versus non-viable cells based on membrane integrity. It is straightforward but can be lower-throughput.
-
Annexin V/PI Staining: This flow cytometry-based method can distinguish between live, early apoptotic, late apoptotic, and necrotic cells, providing more detailed information about the mechanism of cell death.
Data Presentation
When presenting quantitative data on cell viability, it is crucial to be clear and organized. The table below shows an example layout for presenting results from an MTT assay after treating cells with a hypothetical compound.
| Compound Concentration | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability (Relative to Control) |
| Vehicle Control (0 µM) | 1.254 | 0.089 | 100% |
| 0.1 µM | 1.231 | 0.076 | 98.2% |
| 1 µM | 1.055 | 0.061 | 84.1% |
| 10 µM | 0.678 | 0.045 | 54.1% |
| 100 µM | 0.213 | 0.022 | 17.0% |
| Table 1: Example data from an MTT assay showing the dose-dependent effect of a compound on cell viability after a 48-hour incubation. |
Signaling Pathway and Experimental Workflow Visualizations
VU590 Mechanism of Action
Caption: VU590 acts as a pore blocker for the Kir1.1 potassium channel.
Standard MTT Assay Workflow
Caption: A typical experimental workflow for an MTT cell viability assay.
Troubleshooting Guide
Q: My cells detached from the plate after adding VU590. What should I do?
A: Cell detachment can indicate high levels of cytotoxicity or other stressors.
-
Check Concentration: You may be using a concentration of VU590 that is too high. Perform a dose-response curve starting from a much lower concentration (e.g., nanomolar range) to find a suitable range for your experiments.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is low and consistent across all wells, including the vehicle control (typically <0.5%).
-
Incubation Time: Reduce the incubation time. Cell death may be occurring rapidly. A time-course experiment can help identify the optimal endpoint.
-
Cell Health: Ensure your cells are healthy and not overly confluent before starting the experiment.[8]
Q: My viability results are inconsistent between experiments. What are the common causes?
A: Reproducibility issues often stem from minor variations in protocol.[9]
-
Cell Seeding Density: Ensure you are seeding the exact same number of cells for each experiment. Use a cell counter for accuracy. Inconsistent starting cell numbers are a major source of variability.[8]
-
Reagent Preparation: Prepare fresh reagents, especially the MTT solution, which is light-sensitive.[7]
-
Incubation Conditions: Maintain consistent temperature, humidity, and CO2 levels, as these can affect cell growth and viability.[10]
-
Pipetting Technique: Be precise and consistent with your pipetting, especially when adding the compound and assay reagents.
Q: I am observing high background absorbance in my MTT assay control wells. Why?
A: High background can obscure your results.
-
Contamination: Check your cell culture for microbial contamination (bacteria, yeast), as microbes can also reduce MTT and produce a false-positive signal.
-
Media Components: Phenol (B47542) red and serum in the culture medium can interfere with absorbance readings. For the final step of the assay, consider using serum-free, phenol red-free medium.
-
Incomplete Solubilization: Ensure the formazan crystals are fully dissolved before reading the plate. You can extend the shaking time or gently pipette up and down to mix.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting unexpected cell viability results.
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is adapted for adherent cells grown in a 96-well plate.[7]
Materials:
-
This compound stock solution
-
Cells of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[7]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Microplate spectrophotometer
Methodology:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Include wells for "medium only" background controls.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of VU590. Include a "vehicle control" group that contains the same concentration of solvent (e.g., DMSO) as the highest concentration VU590 well.
-
Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
After the MTT incubation, carefully remove the medium from each well. Be careful not to disturb the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure all crystals are fully dissolved.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" background wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Viability = (Mean Absorbance of Treated Group / Mean Absorbance of Vehicle Control Group) * 100
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. corning.com [corning.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.co.uk]
- 10. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
Interpreting ambiguous data from VU590 dihydrochloride studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting ambiguous data from studies involving VU590 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is the primary target and potency of VU590 dihydrochloride?
This compound is a potent inhibitor of the inward-rectifier potassium channel Kir1.1 (also known as ROMK). It blocks the channel pore in a voltage- and potassium-dependent manner. The reported IC50 value for Kir1.1 is approximately 290 nM.[1][2][3][4]
Q2: I am seeing effects in my experiment that are not consistent with Kir1.1 inhibition alone. What could be the cause?
A significant point of ambiguity in this compound studies arises from its off-target activity. VU590 also inhibits the Kir7.1 channel with an IC50 of approximately 8 µM.[1][2][3][4] If your experimental system expresses Kir7.1, the observed effects could be a composite of inhibiting both Kir1.1 and Kir7.1.
Q3: Can I use this compound for in vivo studies of renal function?
It is not recommended to use this compound as a probe for Kir1.1 (ROMK) function in the kidney in vivo.[1][2][3][4] This is because Kir1.1 and Kir7.1 are co-expressed in the nephron. The off-target inhibition of Kir7.1 by VU590 can confound the interpretation of results related to renal physiology.
Q4: Is there a more selective inhibitor for Kir1.1 that I can use as a control?
Yes, a structurally related inhibitor, VU591, has been developed and is a more selective inhibitor of Kir1.1 with similar potency. It shows significantly less activity at Kir7.1 and can be used to dissect the specific contributions of Kir1.1 inhibition in your experimental model.
Q5: What is the mechanism of action for this compound?
VU590 acts as an intracellular pore blocker for Kir1.1.[5] Its binding is dependent on voltage and the concentration of extracellular potassium. Studies have shown that the asparagine residue at position 171 (N171) in Kir1.1 is a critical determinant for high-affinity block by VU590. The binding mechanism to Kir7.1 appears to be different.
Troubleshooting Guide
Issue 1: Inconsistent IC50 Values in In Vitro Assays
| Possible Cause | Troubleshooting Step |
| Off-target effects | Be aware of the Kir7.1 expression in your cell model. If Kir7.1 is present, the dose-response curve may reflect inhibition of both channels. Consider using a cell line with minimal or no Kir7.1 expression, or use a selective Kir1.1 inhibitor like VU591 as a control. |
| Solubility Issues | This compound is typically dissolved in DMSO to make a stock solution. Ensure the final concentration of DMSO in your assay is low (<0.1%) and consistent across all conditions, including vehicle controls. Poor solubility in aqueous buffers can lead to precipitation and inaccurate concentrations. |
| Stability in Assay Buffer | The stability of VU590 in aqueous solutions over long incubation periods is not extensively documented. Prepare fresh dilutions from a frozen stock solution for each experiment. Minimize the time the compound spends in aqueous buffer before being applied to the cells. |
| Patch Clamp Variables | In electrophysiology experiments, variations in seal resistance, access resistance, and cell health can significantly impact the measured IC50. Monitor these parameters closely and establish strict quality control criteria for accepting or rejecting recordings. |
Issue 2: Difficulty Interpreting Cellular or Tissue-Level Effects
| Possible Cause | Troubleshooting Step |
| Confounding Kir7.1 Activity | If the observed phenotype cannot be fully explained by Kir1.1 inhibition, consider the known physiological roles of Kir7.1 in your system (e.g., uterine muscle contraction, neuronal firing). Use VU591 to confirm if the effect is specific to Kir1.1. |
| Vehicle Effects | High concentrations of DMSO can have biological effects. Run a vehicle control with the same final DMSO concentration as your highest VU590 concentration to rule out solvent-induced artifacts. |
| Experimental Model Complexity | In complex tissues, the net effect of VU590 will depend on the relative expression and functional importance of Kir1.1 and Kir7.1 in different cell types. Consider using techniques like single-cell recording or immunohistochemistry to localize channel expression. |
Quantitative Data Summary
| Parameter | VU590 Dihydrochoride | Notes |
| Primary Target | Kir1.1 (ROMK) | Inward-rectifier potassium channel |
| IC50 for Kir1.1 | ~290 nM | Potent inhibitor |
| Off-Target | Kir7.1 | Inward-rectifier potassium channel |
| IC50 for Kir7.1 | ~8 µM | Moderately potent inhibitor |
| Mechanism of Action | Intracellular pore block | Voltage- and K+-dependent |
| Key Residue (Kir1.1) | Asparagine 171 (N171) | Essential for high-affinity binding |
| Selectivity | Moderately selective for Kir1.1 over Kir7.1 | Not suitable for in vivo renal studies |
Experimental Protocols
Preparation of this compound Stock Solution
-
Solvent: Prepare a stock solution of this compound in 100% DMSO. A concentration of 10 mM is commonly used.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months. Protect from light.
Whole-Cell Patch Clamp Electrophysiology Protocol (HEK293 Cells)
This protocol is a synthesis of commonly used methods for studying Kir channels in HEK293 cells.
-
Cell Culture: Use HEK293 cells stably or transiently expressing the Kir channel of interest. Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Solution (Intracellular): A typical pipette solution contains (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, and 2 Mg-ATP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
-
Bath Solution (Extracellular): A standard bath solution contains (in mM): 145 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 5 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
Recording:
-
Obtain a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply voltage steps or ramps to elicit Kir channel currents. A common protocol is to step from -120 mV to +60 mV in 20 mV increments.
-
-
Drug Application:
-
Prepare working dilutions of this compound in the extracellular bath solution from the DMSO stock immediately before use.
-
Ensure the final DMSO concentration is ≤ 0.1% and is present in the vehicle control.
-
Apply the solution to the cell using a perfusion system.
-
Visualizations
Caption: Signaling pathway of this compound, highlighting its dual inhibitory action.
Caption: Experimental workflow for in vitro characterization of VU590 using patch clamp.
Caption: Logical troubleshooting workflow for experiments with this compound.
References
Validation & Comparative
Navigating the Maze of Kir1.1 Inhibition: A Comparative Guide to Selectivity
For researchers, scientists, and drug development professionals, the quest for selective ion channel modulators is paramount. This guide provides an objective comparison of the selectivity of VU590, a known Kir1.1 (ROMK) inhibitor, with other key inhibitors. By presenting supporting experimental data and detailed methodologies, we aim to empower informed decisions in research and development.
The renal outer medullary potassium (Kir1.1) channel is a well-established target for a novel class of diuretics. However, the development of therapeutic agents has been hampered by the challenge of achieving high selectivity. Off-target effects can lead to undesirable side effects and confound experimental results. This guide focuses on the selectivity profiles of prominent Kir1.1 inhibitors, with a particular emphasis on VU590 and its more selective successor, VU591.
Comparative Selectivity of Kir1.1 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values for various inhibitors against Kir1.1 and other Kir channels. Lower values indicate higher potency. The data is compiled from studies utilizing thallium flux assays and whole-cell patch-clamp electrophysiology.
| Inhibitor | Target | IC50 / Ki (µM) | Off-Target | IC50 / Ki (µM) | Selectivity (Fold) vs. Kir7.1 | Assay Type |
| VU590 | Kir1.1 | 0.2 - 0.3[1][2][3] | Kir7.1 | ~8[1][3][4] | ~32 | Thallium Flux / Patch Clamp |
| Kir2.1 | No effect at 10 µM[2][4] | - | Patch Clamp | |||
| Kir4.1 | No effect at 10 µM[2][4] | - | Patch Clamp | |||
| VU591 | Kir1.1 | 0.24[4][5] | Kir7.1 | No effect at 10 µM[4] | >41 | Thallium Flux / Patch Clamp |
| Kir2.1 | No significant inhibition[5] | - | Patch Clamp | |||
| Kir4.1 | No significant inhibition[5] | - | Patch Clamp | |||
| Kir6.2/SUR1 | Weak inhibition[5] | - | Patch Clamp | |||
| BNBI | Kir1.1 | ~8[4][6] | Kir7.1 | No effect up to 100 µM[4][6] | >12.5 | Thallium Flux / Patch Clamp |
| Tertiapin-Q | Kir1.1 | 0.0013 (Ki)[7][8] | Kir3.1/3.4 | 0.0133 (Ki)[7][8] | 10.2 | - |
| Kir2.1 | Low affinity[7] | - | - |
Key Observations:
-
VU590 , while a potent Kir1.1 inhibitor, exhibits significant off-target activity against Kir7.1.[1][4] This lack of selectivity was a primary motivation for the development of improved compounds.
-
VU591 represents a significant advancement in selectivity. It retains the high potency of VU590 for Kir1.1 while demonstrating negligible activity against Kir7.1 and other tested Kir channels.[4][5]
-
BNBI is a less potent Kir1.1 inhibitor but displays high selectivity over Kir7.1.[4][6] It served as a scaffold for the development of more potent and selective analogs like VU591.[4]
-
Tertiapin-Q , a peptide toxin, is a highly potent Kir1.1 blocker but also potently inhibits Kir3.1/3.4 channels.[7][8]
Experimental Methodologies
The determination of inhibitor selectivity relies on robust and reproducible experimental protocols. The data presented in this guide were primarily generated using two key techniques: thallium flux assays for high-throughput screening and whole-cell patch-clamp electrophysiology for detailed characterization.
Thallium Flux Assay
This high-throughput screening method provides an indirect measure of ion channel activity.
Protocol:
-
Cell Plating: Cells stably or transiently expressing the Kir1.1 channel (or other Kir channels for selectivity testing) are seeded into 384-well microplates.
-
Dye Loading: The cells are incubated with a thallium-sensitive fluorescent dye (e.g., FluoZin-2).
-
Compound Addition: Test compounds at various concentrations are added to the wells.
-
Thallium Stimulation: A thallium-containing buffer is added to the wells. Thallium ions (Tl+) are permeable through K+ channels and cause an increase in the fluorescence of the intracellular dye upon entry.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured over time using a plate reader. A decrease in the rate of fluorescence increase in the presence of a compound indicates inhibition of the channel.
-
Data Analysis: The percent inhibition is calculated relative to control wells, and IC50 values are determined from concentration-response curves.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measurement of ion channel currents and is considered the gold standard for characterizing inhibitor potency and mechanism of action.
Protocol:
-
Cell Preparation: Cells expressing the Kir channel of interest are grown on coverslips.
-
Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaohm seal).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, allowing electrical access to the entire cell.
-
Voltage Clamp and Recording: The cell's membrane potential is clamped at a holding potential (e.g., -80 mV). Voltage steps or ramps are applied to elicit ion channel currents, which are recorded.
-
Inhibitor Application: The inhibitor is applied to the cell via the extracellular solution.
-
Data Analysis: The reduction in current amplitude in the presence of the inhibitor is measured to determine the percent inhibition. IC50 values are calculated from concentration-response curves.
Conclusion
The development of selective Kir1.1 inhibitors is a critical step towards realizing their therapeutic potential. While VU590 was a foundational tool, its off-target effects on Kir7.1 highlighted the need for greater selectivity. VU591 has emerged as a superior pharmacological tool for studying the physiological roles of Kir1.1 due to its high potency and significantly improved selectivity profile. The use of both high-throughput thallium flux assays and detailed electrophysiological characterization is essential in the discovery and validation of such selective chemical probes. This guide underscores the importance of a multi-faceted approach to inhibitor characterization to ensure the generation of reliable and translatable data.
References
- 1. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule modulators of inward rectifier K+ channels: recent advances and future possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BNBI | ROMK inhibitor | Probechem Biochemicals [probechem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. selleckchem.com [selleckchem.com]
Validating the Effects of VU590 Dihydrochloride: A Comparison with Genetic Knockouts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of VU590 dihydrochloride (B599025) with the physiological consequences of genetically knocking out its primary target, the renal outer medullary potassium channel (ROMK), also known as Kir1.1. Understanding this comparison is crucial for validating the on-target effects of VU590 and interpreting experimental results.
VU590 dihydrochloride is a potent inhibitor of the ROMK (Kir1.1) channel, an inwardly rectifying potassium channel crucial for salt reabsorption in the thick ascending limb of the loop of Henle and for potassium secretion in the collecting duct.[1] Loss-of-function mutations in the gene encoding ROMK (KCNJ1) lead to Type II Bartter syndrome, a salt-wasting disorder.[2][3][4] Therefore, genetic knockout of ROMK in animal models provides a critical benchmark for assessing the specificity and efficacy of pharmacological inhibitors like VU590.
Phenotypic Comparison: Pharmacological Inhibition vs. Genetic Knockout
The primary on-target effect of a specific ROMK inhibitor is expected to mimic the phenotype observed in ROMK knockout animals. This includes increased urine output (diuresis) and increased sodium excretion (natriuresis).
| Parameter | Effect of this compound (in Wild-Type Animals) | Phenotype of ROMK (Kir1.1) Knockout Mice | Interpretation |
| Urine Volume | Increased (Diuresis) | Significantly increased urine output (Polyuria)[5] | Consistent with on-target ROMK inhibition in the kidney. |
| Sodium Excretion (Natriuresis) | Increased | Significantly increased fractional excretion of sodium (FENa)[5] | Consistent with on-target ROMK inhibition leading to reduced salt reabsorption. |
| Potassium Excretion (Kaliuresis) | Variable, often with no significant increase | Increased fractional excretion of potassium (FEK)[5] | The effect of VU590 on potassium excretion can be complex due to its action at different nephron segments. The knockout phenotype represents the net effect of complete channel ablation. |
| Blood Pressure | Expected to decrease | Reduced blood pressure[2][4] | A predicted therapeutic outcome of ROMK inhibition. |
| Off-Target Effects | Inhibition of Kir7.1 (IC50 ~8 µM) | Specific to ROMK gene deletion | The off-target activity of VU590 on Kir7.1 is a key differentiator from the clean genetic knockout and necessitates careful interpretation of results, especially in tissues where Kir7.1 is expressed. |
Experimental Validation with Genetic Knockouts
The definitive method for validating the on-target effects of a pharmacological inhibitor is to administer the compound to a genetic knockout model of its target. In an ideal experiment, the physiological effects of VU590 observed in wild-type animals would be absent in ROMK knockout animals.
The expected outcome for a renal-focused study would be:
-
Wild-Type Mice: Administration of VU590 leads to a significant increase in urine volume and sodium excretion.
-
ROMK Knockout Mice: Administration of VU590 results in no significant change in urine volume or sodium excretion compared to vehicle-treated knockout mice.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of ROMK in renal salt transport and the experimental workflow for validating a ROMK inhibitor.
References
- 1. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROMK (Kir1.1) pharmacology comes of age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic inhibition of the renal outer medullary potassium channel causes diuresis and natriuresis in the absence of kaliuresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Selective Small Molecule ROMK Inhibitors as Potential New Mechanism Diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Romk1 Knockout Mice Do Not Produce Bartter Phenotype but Exhibit Impaired K Excretion - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity of Kir1.1 Inhibition: A Comparative Guide to VU590 Dihydrochloride
For researchers, scientists, and drug development professionals, the quest for selective chemical probes is paramount to unraveling complex biological pathways and developing targeted therapeutics. VU590 dihydrochloride (B599025) has emerged as a potent inhibitor of the renal outer medullary potassium channel (ROMK), also known as Kir1.1, a key player in renal salt and water balance. However, its utility is tempered by cross-reactivity with other ion channels. This guide provides a comprehensive comparison of VU590 dihydrochloride with its more selective alternative, VU591, supported by experimental data and detailed protocols to aid in the selection of the appropriate tool compound for your research needs.
Performance Comparison: VU590 vs. VU591
This compound is a potent inhibitor of ROMK (Kir1.1) with a reported IC50 of approximately 290 nM.[1] While effective at this primary target, studies have revealed a significant off-target activity against the inwardly rectifying potassium channel Kir7.1, with an IC50 of around 8 µM.[1] This cross-reactivity is a critical consideration, as Kir7.1 is co-expressed with ROMK in the nephron, potentially confounding experimental results related to selective ROMK inhibition in renal physiology studies.[2] Further screening has shown that VU590 has no significant effect on other related channels such as Kir2.1 and Kir4.1.[3]
In response to the need for a more selective ROMK inhibitor, VU591 was developed. This analog demonstrates comparable potency to VU590 against ROMK (IC50 of approximately 0.24 µM) but exhibits a vastly improved selectivity profile.[4] Notably, VU591 shows no significant inhibition of Kir7.1, Kir2.1, Kir2.3, or Kir4.1.[2] Broader screening of VU591 against a panel of receptors and transporters revealed that at a concentration of 10 µM, only the GABA-A receptor, dopamine (B1211576) D4 receptor, dopamine transporter, and norepinephrine (B1679862) transporter showed greater than 50% radioligand displacement.[2] Subsequent functional assays confirmed that only the GABA-A receptor had an IC50 below 10 µM (6.2 µM), indicating a 25-fold selectivity window for ROMK over this off-target.[2]
The following table summarizes the quantitative data for easy comparison:
| Target | This compound (IC50) | VU591 (IC50) |
| Kir1.1 (ROMK) | ~290 nM[1] | ~240 nM[4] |
| Kir7.1 | ~8 µM[1] | No significant inhibition |
| Kir2.1 | No significant inhibition[3] | No significant inhibition[2] |
| Kir2.3 | Not reported | No significant inhibition[2] |
| Kir4.1 | No significant inhibition[3] | No significant inhibition[2] |
| GABA-A Receptor | Not reported | ~6.2 µM[2] |
Signaling Pathway and Experimental Workflow
The primary mechanism of action for both VU590 and VU591 is the blockade of the Kir1.1 (ROMK) channel pore, thereby inhibiting potassium ion flux. This channel plays a crucial role in potassium recycling in the thick ascending limb and potassium secretion in the collecting duct of the kidney. Its activity is regulated by various intracellular signaling molecules.
The cross-reactivity of these compounds is typically assessed using a thallium flux assay, a high-throughput screening method that measures the influx of thallium ions (a surrogate for potassium ions) through the channel.
Experimental Protocols
Thallium Flux Assay for Kir Channel Inhibition
This protocol outlines the general steps for assessing the inhibitory activity of compounds like this compound against Kir channels expressed in a recombinant cell line (e.g., HEK293).
1. Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the Kir channel of interest (e.g., Kir1.1, Kir7.1) in appropriate growth medium.
-
Plate the cells into 384-well, black-walled, clear-bottom microplates at a suitable density and allow them to adhere overnight.
2. Dye Loading:
-
Prepare a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluoZin-2 AM or FluxOR™).
-
Remove the culture medium from the cell plates and add the dye-loading buffer to each well.
-
Incubate the plates at room temperature for approximately 1 hour in the dark to allow for dye uptake.
3. Compound Addition:
-
Prepare serial dilutions of the test compound (this compound or VU591) in an appropriate assay buffer.
-
After the dye-loading incubation, wash the cells with assay buffer to remove any extracellular dye.
-
Add the diluted compounds to the respective wells of the cell plate. Include vehicle-only wells as a negative control and a known inhibitor as a positive control.
-
Incubate the plate with the compounds for a predetermined time (e.g., 20 minutes) at room temperature.
4. Thallium Flux Measurement:
-
Prepare a stimulus buffer containing thallium sulfate.
-
Use a fluorescent plate reader equipped with an automated liquid handling system to add the thallium stimulus buffer to each well.
-
Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over a set period. The influx of thallium into the cells through open channels will cause an increase in fluorescence.
5. Data Analysis:
-
The rate of fluorescence increase corresponds to the rate of thallium influx and thus channel activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The choice between this compound and VU591 as a chemical probe for Kir1.1 (ROMK) depends critically on the experimental context. While VU590 is a potent inhibitor, its cross-reactivity with Kir7.1 necessitates caution in interpreting data, particularly in systems where both channels are expressed. For studies requiring high selectivity and a clearer attribution of effects to ROMK inhibition, VU591 is the superior tool compound. The provided experimental protocol for the thallium flux assay offers a robust method for independently verifying the activity and selectivity of these and other Kir channel modulators in your specific experimental setup. Careful consideration of these comparative data and methodologies will empower researchers to make informed decisions and generate more reliable and interpretable results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VU 590 dihydrochloride | CAS 1783987-83-6 | VU590 2HCl | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
VU590 Dihydrochloride: A Validated Negative Control for Kir4.1 Channel Studies
For researchers in neuroscience, renal physiology, and related fields, the inwardly rectifying potassium channel Kir4.1 is a target of significant interest. To rigorously investigate its function, specific pharmacological tools are essential. This guide provides a comparative analysis of VU590 dihydrochloride (B599025) as a negative control in Kir4.1 studies, supported by experimental data and detailed protocols.
VU590 dihydrochloride has been established as a potent inhibitor of the Kir1.1 (ROMK) and Kir7.1 channels. Crucially, for researchers focusing on Kir4.1, this compound exhibits no discernible activity on this channel, rendering it an ideal negative control to ensure the specificity of experimental findings.[1][2] This guide will compare the activity of this compound with a known Kir4.1 inhibitor and another selective Kir channel blocker, providing a clear rationale for its use as a negative control.
Comparative Analysis of Kir Channel Modulators
The following table summarizes the inhibitory activity (IC50) of this compound, the selective Kir4.1 inhibitor VU0134992, and the selective Kir2.1 inhibitor ML133 against a panel of inwardly rectifying potassium channels. This data clearly illustrates the selectivity profile of each compound and highlights the inertness of this compound towards Kir4.1.
| Compound | Kir1.1 (ROMK) IC50 | Kir2.1 IC50 | Kir4.1 IC50 | Kir7.1 IC50 | Primary Target(s) | Reference(s) |
| This compound | ~0.2 µM | No apparent effect | No apparent effect | ~8 µM | Kir1.1, Kir7.1 | [1][2] |
| VU0134992 | >30 µM | >30 µM | 0.97 µM | Weakly active | Kir4.1 | [3][4][5][6] |
| ML133 | >300 µM | 1.8 µM | 76 µM | 33 µM | Kir2.1 | [1][7] |
Data Interpretation: The high IC50 value (or lack of measurable inhibition) of this compound against Kir4.1, in stark contrast to its potent inhibition of Kir1.1, underscores its utility as a negative control. When studying Kir4.1, the application of this compound at concentrations effective against Kir1.1 should not elicit any response from Kir4.1 channels, thereby confirming that any observed effects from other compounds are not due to off-target interactions with Kir1.1. VU0134992 serves as a potent positive control, expected to inhibit Kir4.1 currents. ML133, while a potent Kir2.1 inhibitor, shows significantly weaker activity against Kir4.1, making it another useful tool for dissecting the contributions of different Kir channels.
Experimental Methodologies
To validate the use of this compound as a negative control, standard electrophysiological techniques are employed. The following is a detailed protocol for whole-cell patch-clamp recording of Kir4.1 channels expressed in a heterologous system like Human Embryonic Kidney (HEK293) cells.
Whole-Cell Patch-Clamp Electrophysiology Protocol for Kir4.1 in HEK293 Cells
1. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Transfect cells with a plasmid encoding human Kir4.1 (KCNJ10) using a suitable transfection reagent. A co-transfection with a fluorescent marker (e.g., GFP) can aid in identifying transfected cells.
-
Recordings are typically performed 24-48 hours post-transfection.
2. Electrophysiological Recording Solutions:
-
Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl2, adjusted to pH 7.2 with KOH.
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2, 10 Glucose, adjusted to pH 7.4 with NaOH.
3. Recording Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Establish a gigaohm seal between the patch pipette and the membrane of a transfected cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit Kir4.1 currents. Kir4.1 channels exhibit strong inward rectification, meaning larger currents will be observed at potentials negative to the potassium reversal potential.
-
After obtaining a stable baseline recording, perfuse the bath with the external solution containing the test compound (e.g., this compound, VU0134992).
-
Record currents in the presence of the compound to assess its effect on Kir4.1 channel activity.
Visualizing Kir4.1 Function and Experimental Design
To better understand the context of Kir4.1 research and the experimental logic, the following diagrams are provided.
Caption: Astrocyte Kir4.1 Signaling Pathway.
The diagram above illustrates the central role of astrocytic Kir4.1 in maintaining ion homeostasis in the central nervous system.[8] Neuronal activity leads to an increase in extracellular potassium and glutamate. Kir4.1, along with aquaporin-4 (AQP4), facilitates the uptake of excess potassium, a process known as spatial buffering.[9][10][11][12] This process is crucial for preventing neuronal hyperexcitability. Kir4.1 activity also influences glutamate uptake by excitatory amino acid transporters (EAATs) and can modulate the expression of brain-derived neurotrophic factor (BDNF).[13][14]
Caption: Kir4.1 Electrophysiology Workflow.
This workflow diagram outlines the key steps in assessing the pharmacological effects of compounds on Kir4.1 channels using patch-clamp electrophysiology. Following cell preparation and transfection, a baseline recording of Kir4.1 activity is established. The test compound is then applied, and any changes in the current are recorded and subsequently analyzed to determine the compound's effect. A washout step helps to determine the reversibility of the compound's action.
References
- 1. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, VU0134992 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, VU0134992 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective inhibition of the Kir2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR and pharmacological characterization of ML133 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of glial specific Kir4.1 in normal and pathological states of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Kir4.1-mediated spatial buffering of K(+): experimental challenges in determination of its temporal and quantitative contribution to K(+) clearance in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Role of Astrocytic Inwardly Rectifying Potassium (Kir) 4.1 Channels in Epileptogenesis [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Role of Astrocytic Inwardly Rectifying Potassium (Kir) 4.1 Channels in Epileptogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of VU590 and Other ROMK Antagonists: A Guide for Researchers
For researchers and professionals in drug development, the renal outer medullary potassium (ROMK) channel represents a promising target for a new class of diuretics. This guide provides an objective comparison of VU590, an early ROMK antagonist, with its successors and other alternatives, supported by experimental data and detailed methodologies.
The quest for selective and potent ROMK inhibitors has led to the development of several key compounds. This analysis focuses on a comparative overview of VU590, its more selective analog VU591, and a potent inhibitor from Merck, Compound A (also identified as MK-8153), providing a clear picture of their performance based on available data.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the quantitative data for key ROMK antagonists, offering a clear comparison of their potency and selectivity.
| Compound | Target | IC50 | Selectivity | Reference |
| VU590 | ROMK (Kir1.1) | ~0.2 - 0.29 µM | Moderately selective; inhibits Kir7.1 (IC50 ~8 µM) | [1][2][3][4] |
| Kir2.1 | No significant effect | [2] | ||
| Kir4.1 | No significant effect | [2] | ||
| VU591 | ROMK (Kir1.1) | ~0.24 - 0.3 µM | Highly selective over Kir7.1 and >65 other ion channels, transporters, and receptors. | [3][5][6] |
| Kir7.1 | No significant effect at 10 µM | [1][6] | ||
| Kir2.1 | No significant effect | [1] | ||
| Kir2.3 | No significant effect | [1] | ||
| Kir4.1 | No significant effect | [1] | ||
| Kir6.2/SUR1 | Weak inhibition (17% at 10 µM) | >150-fold selectivity for ROMK | [1] | |
| Compound A (MK-8153) | ROMK (Kir1.1) | ~5 - 50 nM | Highly selective | [3][7] |
| hERG | >5 - 34 µM | High selectivity over hERG | [7][8] |
Signaling Pathways and Experimental Workflows
To visualize the context of ROMK inhibition and the process of antagonist discovery, the following diagrams are provided.
Caption: ROMK's role in ion transport in the kidney.
Caption: Workflow for ROMK antagonist discovery.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
Thallium Flux Assay for High-Throughput Screening
This assay is a common method for primary screening of large compound libraries to identify potential ROMK inhibitors.[9][10][11]
Objective: To identify compounds that inhibit the flow of thallium (Tl+), a surrogate for K+, through the ROMK channel.
Materials:
-
HEK293 cells stably expressing human ROMK (Kir1.1).
-
Thallium-sensitive fluorescent dye (e.g., FluoZin-2).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Thallium-containing stimulus buffer.
-
384-well microplates.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Seed HEK293-ROMK cells into 384-well plates and incubate overnight to allow for cell adherence.
-
Dye Loading: Remove the culture medium and add the thallium-sensitive fluorescent dye diluted in assay buffer to each well. Incubate at room temperature to allow for dye uptake by the cells.
-
Compound Addition: After incubation, wash the cells with assay buffer to remove excess dye. Add the test compounds at various concentrations to the wells. Include positive controls (known ROMK inhibitors) and negative controls (vehicle, e.g., DMSO).
-
Thallium Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Inject the thallium-containing stimulus buffer into the wells.
-
Data Analysis: The influx of Tl+ through open ROMK channels leads to an increase in fluorescence. The rate of fluorescence increase is proportional to ROMK channel activity. The inhibitory effect of the compounds is calculated by comparing the rate of fluorescence increase in the presence of the compound to the control wells. IC50 values are determined by fitting the concentration-response data to a sigmoidal curve.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique is used for detailed characterization of the inhibitory effects of compounds on ROMK channels.[1][12][13][14][15]
Objective: To directly measure the ionic currents flowing through ROMK channels in the presence and absence of inhibitors and to determine the mechanism of inhibition.
Materials:
-
HEK293 cells expressing ROMK.
-
Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling micropipettes.
-
Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).
-
Intracellular (pipette) solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2).
-
Test compounds dissolved in the extracellular solution.
Procedure:
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Cell Preparation: Plate cells on coverslips for recording. Place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Giga-seal Formation: Under microscopic guidance, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Current Recording: Clamp the cell membrane potential at a holding potential (e.g., -80 mV). Apply voltage steps or ramps to elicit ROMK currents.
-
Compound Application: Perfuse the recording chamber with the extracellular solution containing the test compound at a known concentration.
-
Data Analysis: Record the inhibition of the ROMK current by the compound. Wash out the compound to check for reversibility. Determine the IC50 by testing a range of concentrations. The voltage-dependence of the block can also be investigated by applying different voltage protocols.
Conclusion
The development of ROMK antagonists has progressed from the initial discovery of VU590 to more selective and potent compounds like VU591 and Merck's Compound A. While VU590 was a crucial first step, its off-target effects on Kir7.1 limited its utility as a specific probe for ROMK function. VU591 addressed this limitation by offering high selectivity, making it a more suitable tool for in vitro and potentially in vivo studies. Compound A represents a further advancement, demonstrating high potency and in vivo efficacy as a diuretic. This comparative analysis provides researchers with the necessary data and methodologies to make informed decisions when selecting a ROMK antagonist for their specific research needs.
References
- 1. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ROMK (Kir1.1) pharmacology comes of age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. High-throughput screening for small-molecule modulators of inward rectifier potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thallium Flux Assay for Measuring the Activity of Monovalent Cation Channels and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Whole Cell Patch Clamp Protocol [protocols.io]
- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. re-place.be [re-place.be]
A Comparative Guide to Kir Channel Blockers: VU590 Dihydrochloride vs. Tertiapin-Q
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent inwardly rectifying potassium (Kir) channel blockers: the small molecule VU590 dihydrochloride (B599025) and the peptide toxin Tertiapin-Q. The information presented is intended to assist researchers in selecting the appropriate tool for their specific experimental needs in the study of Kir channel physiology and pharmacology.
At a Glance: Key Differences
| Feature | VU590 Dihydrochloride | Tertiapin-Q |
| Molecular Type | Small molecule | Peptide (Bee venom toxin derivative) |
| Primary Targets | Kir1.1 (ROMK), Kir7.1 | Kir1.1 (ROMK), Kir3.1/3.4 (GIRK) |
| Mechanism of Action | Intracellular pore blocker | Extracellular pore blocker |
| Selectivity | Moderately selective | Highly potent and selective for specific Kir subfamilies |
| Binding Site | Within the cytoplasmic domain of the pore | External vestibule of the pore |
| Key Advantages | Cell permeability, potential for oral bioavailability | High potency and selectivity |
| Key Limitations | Off-target effects on Kir7.1 | Poor cell permeability, potential for immunogenicity |
Quantitative Performance Data
The following tables summarize the inhibitory potency of this compound and Tertiapin-Q against various Kir channel subtypes. Data is compiled from multiple studies to provide a comprehensive overview.
Table 1: Inhibitory Potency of this compound
| Kir Channel Subtype | IC50 | Experimental System | Reference |
| Kir1.1 (ROMK) | 290 nM[1] | Thallium flux assay in HEK293 cells | [1] |
| Kir7.1 | 8 µM[1] | Thallium flux assay in HEK293 cells | [1] |
| Kir2.1 | No significant effect at 10 µM | Whole-cell patch clamp in HEK293 cells | [2] |
| Kir4.1 | No significant effect at 10 µM | Whole-cell patch clamp in HEK293 cells | [2] |
Table 2: Inhibitory Potency of Tertiapin-Q
| Kir Channel Subtype | Ki / IC50 | Experimental System | Reference |
| Kir1.1 (ROMK) | Ki = 1.3 nM[3][4] | Radioligand binding assay | [3][4] |
| Kir3.1/3.4 (GIRK1/4) | Ki = 13.3 nM[3][4] | Radioligand binding assay | [3][4] |
| Kir2.1 | Selective over Kir2.1 | Not specified | [3][4] |
Mechanism of Action
The fundamental difference in the mechanism of action between VU590 and Tertiapin-Q lies in their approach to the Kir channel pore.
This compound acts as an intracellular pore blocker .[5] Being a small, cell-permeable molecule, it is thought to cross the cell membrane and access its binding site from the cytoplasm. Its binding within the pore is voltage-dependent and can be displaced by the inward flow of K+ ions.[6] Mutagenesis studies have identified key residues within the transmembrane pore, such as asparagine 171 (N171) in Kir1.1, as crucial for its binding and inhibitory activity.[6][7]
Tertiapin-Q , a peptide, functions as an extracellular pore blocker .[8] It binds to the outer vestibule of the Kir channel, physically occluding the pore and preventing the passage of potassium ions.[8] Its α-helical structure is thought to insert into the external end of the conduction pore.[8]
Signaling and Regulation of Kir Channels
Kir channels are integral to maintaining cellular excitability and potassium homeostasis. Their activity is regulated by various intracellular signaling molecules. A key regulator for many Kir channels is phosphatidylinositol 4,5-bisphosphate (PIP2), which is required for their activation.[9] G-protein-coupled inwardly rectifying potassium (GIRK) channels, a primary target of Tertiapin-Q, are also directly activated by the βγ subunits of Gi/o proteins following G-protein coupled receptor (GPCR) stimulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-techne.com [bio-techne.com]
- 4. Tertiapin-Q | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 5. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tertiapin - Wikipedia [en.wikipedia.org]
- 9. Inward-rectifier potassium channel - Wikipedia [en.wikipedia.org]
Evaluating the Specificity of VU590: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, selecting the right chemical tool is paramount for generating reliable and reproducible data. This guide provides a comprehensive evaluation of the specificity of VU590, a widely used inhibitor of the inward rectifier potassium (Kir) channel Kir1.1 (also known as the renal outer medullary potassium channel, ROMK). We compare its performance with alternative compounds and provide supporting experimental data and detailed protocols to aid in the informed selection of the most appropriate tool for your research needs.
VU590 is a potent inhibitor of Kir1.1, a key channel involved in potassium homeostasis in the kidney. However, its utility as a specific probe for Kir1.1 is context-dependent due to its off-target activity on other Kir channels, most notably Kir7.1. Understanding the specificity profile of VU590 is crucial for interpreting experimental results and avoiding potential confounds.
Comparative Specificity of VU590 and Alternative Compounds
The following table summarizes the inhibitory potency (IC50) of VU590 and two key alternative compounds, VU591 and ML418, against a panel of inward rectifier potassium channels. VU591 was developed as a more selective inhibitor of Kir1.1, while ML418 is a selective inhibitor of Kir7.1.
| Compound | Kir1.1 (ROMK) IC50 (µM) | Kir7.1 IC50 (µM) | Kir2.1 IC50 (µM) | Kir2.2 IC50 (µM) | Kir2.3 IC50 (µM) | Kir3.1/3.2 IC50 (µM) | Kir4.1 IC50 (µM) | Kir6.2/SUR1 IC50 (µM) |
| VU590 | 0.2 - 0.29[1][2] | ~ 8[1][2][3] | > 30 | No significant effect | No significant effect | No significant effect | > 30 | No significant effect |
| VU591 | ~ 0.24 | > 30 | > 10 | > 10 | > 10 | > 10 | > 10 | > 10 |
| ML418 | > 5.3 | 0.31 | > 10 | > 10 | > 10 | > 10 | > 10 | ~ 0.3 |
Data compiled from multiple sources. "No significant effect" indicates that the compound did not show significant inhibition at the concentrations tested. It is important to note that the lack of a specific IC50 value does not definitively rule out any interaction.
As the data illustrates, VU590 exhibits approximately 40-fold selectivity for Kir1.1 over Kir7.1.[1] While it shows good selectivity against Kir2.1 and Kir4.1, its activity on Kir7.1 can be a significant factor in tissues where both Kir1.1 and Kir7.1 are expressed, such as the kidney.[4] VU591 offers a clear advantage for studies requiring selective inhibition of Kir1.1, with over 125-fold selectivity against Kir7.1 and a broad panel of other Kir channels.[5] Conversely, ML418 is a valuable tool for investigating the function of Kir7.1, with high potency and greater than 17-fold selectivity over most other Kir channels, with the exception of Kir6.2/SUR1.[6][7][8]
Tissue-Specific Effects of VU590
The specificity of VU590 in a given experiment is highly dependent on the expression profile of Kir channels in the tissue of interest.
Uterine Myometrium
In human pregnant myometrium, Kir7.1 is a key regulator of uterine excitability. Studies have shown that VU590 at a concentration of 20 µmol/L significantly increases the mean contractile force and frequency of spontaneous contractions in isolated myometrial strips. This effect is consistent with the inhibition of Kir7.1, which leads to membrane depolarization and increased smooth muscle contractility. However, it is important to consider that at higher concentrations, off-target effects may come into play.
Brain
VU590 has been utilized to probe the function of Kir7.1 in the central nervous system. For instance, in the paraventricular nucleus of the hypothalamus, Kir7.1 channels are involved in the regulation of neuronal firing by melanocortin-4 receptors.[1][3] The application of VU590 in brain slice electrophysiology can help to elucidate the role of Kir7.1 in neuronal excitability. However, given the diverse expression of various Kir channels in different brain regions, careful consideration of the local channel expression is necessary to confidently attribute the observed effects to Kir7.1 inhibition.
Experimental Protocols
To aid in the design and execution of experiments evaluating VU590 and other Kir channel inhibitors, detailed protocols for two key assays are provided below.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents from individual cells, providing a gold-standard assessment of inhibitor potency and selectivity.
1. Cell Preparation:
-
Culture mammalian cells (e.g., HEK293, CHO) stably or transiently expressing the Kir channel of interest.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.
3. Recording:
-
Place a coverslip with cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a cell with the pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit Kir channel currents.
-
After obtaining a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of the inhibitor (e.g., VU590).
-
Record currents in the presence of the inhibitor and after washout.
4. Data Analysis:
-
Measure the peak inward current at a specific voltage step (e.g., -120 mV).
-
Calculate the percentage of current inhibition by the compound.
-
Generate concentration-response curves and fit the data with the Hill equation to determine the IC50 value.
Thallium Flux Assay
This is a fluorescence-based high-throughput screening assay that measures the influx of thallium (Tl+), a surrogate for K+, through Kir channels.
1. Cell Plating:
-
Plate cells expressing the Kir channel of interest in a 384-well black-walled, clear-bottom plate at a density of 20,000-40,000 cells per well.
-
Incubate overnight at 37°C.
2. Dye Loading:
-
Aspirate the culture medium and add 20 µL of a fluorescent Tl+-sensitive dye (e.g., FluoZin-2 AM) in assay buffer.
-
Incubate for 60 minutes at room temperature in the dark.
3. Compound Addition:
-
Aspirate the dye solution and add 20 µL of assay buffer containing the test compound at various concentrations.
-
Incubate for 10-20 minutes at room temperature.
4. Thallium Stimulation and Signal Detection:
-
Use a fluorescence plate reader equipped with an automated liquid handling system.
-
Record a baseline fluorescence signal.
-
Add 10 µL of a stimulus buffer containing Tl+ to each well.
-
Immediately begin recording the fluorescence signal at regular intervals (e.g., every second) for 2-3 minutes.
5. Data Analysis:
-
The rate of fluorescence increase is proportional to the rate of Tl+ influx through the Kir channels.
-
Calculate the initial rate of Tl+ influx for each well.
-
Normalize the data to control wells (no compound) and wells with a maximal inhibitor concentration.
-
Generate concentration-response curves and calculate IC50 values.
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of Kir channels and a typical experimental workflow for evaluating inhibitor specificity.
Caption: Signaling pathway of an inward rectifier potassium (Kir) channel.
Caption: Experimental workflow for evaluating inhibitor specificity.
References
- 1. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ML418: The first selective, sub-micromolar pore blocker of Kir7.1 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ML418: The First Selective, Sub-Micromolar Pore Blocker of Kir7.1 Potassium Channels. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
Replicating Published Findings: A Comparative Guide to VU590 Dihydrochloride and its Alternatives in Kir Channel Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VU590 dihydrochloride's performance against alternative compounds for inhibiting inwardly rectifying potassium (Kir) channels. The information presented is collated from published research to assist in the replication of findings and to guide future experimental design. We include detailed experimental methodologies, quantitative data comparisons, and visual diagrams of signaling pathways and workflows.
Comparative Analysis of Kir Channel Inhibitors
VU590 dihydrochloride (B599025) is a well-documented inhibitor of the renal outer medullary potassium (ROMK) channel, Kir1.1, and also exhibits activity against Kir7.1.[1] However, its moderate selectivity has prompted the development and characterization of alternative compounds with improved specificity. The following table summarizes the inhibitory potency (IC50) of VU590 and its key alternatives against various Kir channels.
| Compound | Target Kir Channel | IC50 | Notes |
| This compound | Kir1.1 (ROMK) | ~290 nM | Also inhibits Kir7.1.[1] |
| Kir7.1 | ~8 µM | Moderately selective for Kir1.1 over Kir7.1.[1] | |
| Kir2.1, Kir4.1 | No significant effect | ||
| VU591 | Kir1.1 (ROMK) | ~240 nM | Structurally related to VU590 but with high selectivity for Kir1.1 over Kir7.1 and other Kir channels.[2][3] |
| VU714 | Kir7.1 | ~1.5 µM | A novel Kir7.1 inhibitor.[2][4] |
| ML418 | Kir7.1 | ~310 nM | A potent and selective Kir7.1 inhibitor, representing a significant improvement over VU590 for studying this channel.[2][4][5] |
| Kir1.1, Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2, Kir4.1 | >17-fold selective over these channels | [4][5] |
Experimental Protocols
The data presented in this guide were primarily generated using electrophysiological techniques, specifically whole-cell patch-clamp recordings in mammalian cell lines (e.g., HEK293) and two-electrode voltage-clamp (TEVC) recordings in Xenopus laevis oocytes. Below are detailed methodologies representative of those used in the cited publications.
Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells
This method is used to measure the ion channel activity of the entire cell membrane.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics).
-
Cells are transiently transfected with plasmids encoding the specific Kir channel subunit(s) of interest using a suitable transfection reagent. A co-transfected fluorescent protein (e.g., GFP) is often used to identify successfully transfected cells.
-
Cells are typically incubated for 24-48 hours post-transfection to allow for channel expression.
2. Electrophysiological Recording:
-
Coverslips with transfected cells are transferred to a recording chamber on an inverted microscope and perfused with an extracellular (bath) solution.
-
Extracellular Solution (Example): 135 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM glucose (pH adjusted to 7.4).
-
-
Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ and filled with an intracellular (pipette) solution.
-
Intracellular Solution (Example): 135 mM KCl, 2 mM MgCl2, 1 mM EGTA, 10 mM HEPES, 2 mM ATP (pH adjusted to 7.3).
-
-
A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.
-
The cell membrane is then ruptured by applying gentle suction to achieve the whole-cell configuration.
-
Currents are recorded in response to voltage-clamp protocols (e.g., voltage steps or ramps) using a patch-clamp amplifier and data acquisition software.
3. Data Analysis:
-
The effect of the inhibitor is determined by applying the compound to the bath solution and measuring the change in current amplitude.
-
IC50 values are calculated by fitting the concentration-response data to a Hill equation.
Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
This technique is well-suited for studying cloned ion channels expressed at high levels.
1. Oocyte Preparation and cRNA Injection:
-
Xenopus laevis oocytes are surgically harvested and defolliculated.
-
Complementary RNA (cRNA) encoding the Kir channel of interest is synthesized in vitro and injected into the oocytes.
-
Oocytes are incubated for 1-7 days to allow for channel expression in the plasma membrane.
2. Electrophysiological Recording:
-
An oocyte is placed in a recording chamber perfused with a recording solution (e.g., ND96).
-
Two microelectrodes (one for voltage sensing, one for current injection) are inserted into the oocyte.
-
The oocyte is voltage-clamped to a holding potential, and currents are elicited by stepping to various test potentials.
3. Data Analysis:
-
Inhibitors are applied via the perfusion solution.
-
The percentage of current inhibition at different compound concentrations is used to generate concentration-response curves and calculate IC50 values.
Visualizing Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the signaling pathway affected by VU590 and a typical experimental workflow for inhibitor comparison.
Caption: Mechanism of action for this compound.
Caption: Comparative experimental workflow for Kir channel inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ML418: The First Selective, Sub-Micromolar Pore Blocker of Kir7.1 Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ML418: The first selective, sub-micromolar pore blocker of Kir7.1 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of VU590 Dihydrochloride: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This document provides a clear, procedural guide for the safe disposal of VU590 dihydrochloride (B599025), aligning with standard laboratory safety protocols and regulatory considerations.
VU590 dihydrochloride is a potent and moderately selective inhibitor of the renal outer medullary potassium (ROMK) channel.[1][2] While the substance is not classified as hazardous according to the Globally Harmonized System (GHS), proper disposal is crucial to ensure environmental safety and adherence to laboratory best practices. The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[3]
Safety and Hazard Information
A summary of the safety data for this compound is presented below.
| Hazard Classification | Rating/Statement |
| GHS Classification | Not classified |
| GHS Label Elements | None |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 |
| Hazard Statements | None |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be used:
-
Gloves: Impermeable gloves should be worn. Always inspect gloves prior to use and use proper glove removal technique.[3]
-
Eye Protection: Safety glasses or goggles are recommended.
-
Lab Coat: A standard laboratory coat should be worn.
Step-by-Step Disposal Procedure
The disposal of this compound should be approached with caution, following the precautionary principle due to the limited toxicological data available.
Step 1: Assess the Quantity of Waste
The primary factor in determining the disposal route is the amount of this compound to be discarded.
-
Small Quantities: The Safety Data Sheet (SDS) suggests that smaller quantities can be disposed of with household waste. However, it is best practice within a laboratory setting to treat all chemical waste with a higher degree of caution.
-
Large Quantities: For larger amounts, or if your institutional policy prohibits the disposal of any chemical waste in regular trash, a licensed disposal company must be used.[3]
Step 2: Preparing for Disposal
-
Solid Waste:
-
If the this compound is in solid form, ensure it is in a clearly labeled, sealed container.
-
Avoid creating dust when handling the solid material.[3]
-
-
Solutions:
-
Do not dispose of solutions containing this compound down the drain. The SDS explicitly states to "Do not allow to enter sewers/ surface or ground water".
-
Collect all solutions in a designated, sealed, and clearly labeled waste container. The label should include the chemical name and approximate concentration.
-
Step 3: Disposal Execution
-
For Small Quantities (if permitted by institutional policy):
-
Place the sealed container of this compound into a larger, secondary container with other non-hazardous solid waste.
-
Dispose of in the regular laboratory solid waste stream.
-
-
For Large Quantities or Institutional Requirement:
-
Package the sealed and labeled waste container according to your institution's hazardous waste guidelines.
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[3]
-
Step 4: Decontamination
-
Thoroughly decontaminate any surfaces or equipment that came into contact with this compound using an appropriate solvent (e.g., 70% ethanol) and wipe clean.
-
Dispose of any contaminated materials (e.g., wipes, disposable gloves) as chemical waste.[3]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Accidental Release Measures
In the event of a spill, take the following steps:
-
Evacuate Personnel: If a significant amount is spilled, evacuate personnel to a safe area.[3]
-
Ventilation: Ensure adequate ventilation.[3]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[3]
-
Clean-up: For solid spills, pick up mechanically. Avoid creating dust.[3] Place the spilled material into a suitable container for disposal.
-
Decontamination: Clean the spill area thoroughly.
References
Personal protective equipment for handling VU590 dihydrochloride
This guide provides comprehensive safety and logistical information for the handling and disposal of VU590 dihydrochloride (B599025) in a research setting. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
While VU590 dihydrochloride is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is prudent to follow standard laboratory safety protocols to minimize exposure and prevent contamination.[1] The following table summarizes the recommended personal protective equipment.
| Protection Type | Recommended PPE | Purpose |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from potential splashes or airborne particles. |
| Hand Protection | Nitrile gloves | Prevents direct skin contact with the compound. Although no specific glove material is recommended due to a lack of data, nitrile gloves are a standard for handling non-hazardous chemicals.[1] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from potential spills. |
Operational Plan: Step-by-Step Handling Procedures
Following a systematic workflow is essential for the safe and effective use of this compound.
-
Receiving and Storage:
-
Upon receipt, verify that the container is intact and properly labeled.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep the container tightly sealed when not in use.
-
-
Preparation and Weighing:
-
Handle the compound in a designated area, such as a laboratory fume hood or a vented balance enclosure, to minimize the potential for airborne dust.
-
Use a clean spatula and a tared weigh boat or paper for accurate measurement.
-
Avoid creating dust. If the powder is very fine, consider using an anti-static gun.
-
Close the container immediately after weighing.
-
-
Dissolving the Compound:
-
Add the weighed this compound to the appropriate solvent in a suitable container (e.g., a beaker or flask).
-
If possible, pre-dissolve the compound in a small amount of solvent within a fume hood to reduce the risk of inhalation.
-
Mix the solution using standard laboratory techniques such as stirring or vortexing until fully dissolved.
-
-
Use in Experiments:
-
When using the solution, continue to wear the recommended PPE.
-
Work in a well-ventilated area.
-
Avoid contact with skin and eyes.
-
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is critical for environmental protection and laboratory safety.
-
Unused Compound:
-
Dispose of surplus and non-recyclable this compound through a licensed disposal company.
-
Do not dispose of the solid compound down the drain.
-
-
Contaminated Materials:
-
Dispose of contaminated gloves, weigh boats, and other disposable materials in a designated chemical waste container.
-
Ensure the waste container is properly labeled with its contents.
-
-
Solutions:
-
Aqueous solutions of this compound may be disposed of down the sanitary sewer with copious amounts of water, provided this is in accordance with local regulations and the concentration is low.
-
Do not allow large quantities or undiluted product to reach ground water, water courses, or sewage systems.[1]
-
Workflow for Handling this compound
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: This diagram outlines the procedural flow for the safe handling of this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
